molecular formula C8H11NO2S B8603715 4-Amino-4-(thiophen-2-yl)butanoic acid

4-Amino-4-(thiophen-2-yl)butanoic acid

Cat. No.: B8603715
M. Wt: 185.25 g/mol
InChI Key: MQXVPVVZSNSGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-(thiophen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-4-(thiophen-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-(thiophen-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

4-amino-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H11NO2S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11)

InChI Key

MQXVPVVZSNSGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Comparative Analysis of 4-Amino-4-(thiophen-2-yl)butanoic Acid and Phenibut: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the well-characterized γ-aminobutyric acid (GABA) analogue, Phenibut, and its lesser-known structural counterpart, 4-Amino-4-(thiophen-2-yl)butanoic acid. While Phenibut has a documented history of clinical use in some countries and a clearly defined pharmacological profile, 4-Amino-4-(thiophen-2-yl)butanoic acid remains a compound of theoretical interest, with its properties largely inferred from structure-activity relationships within the broader class of GABA analogues. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of Phenibut and a predictive framework for the potential characteristics of its thiophene analogue.

Introduction to GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogues, synthetic compounds designed to mimic or modulate the effects of GABA in the CNS. These analogues often feature structural modifications that enhance their lipophilicity and, consequently, their brain penetration. Phenibut stands as a prominent example of such a compound.

Phenibut: A Detailed Examination

Phenibut, chemically known as 4-amino-3-phenylbutanoic acid, was synthesized in the 1960s in the Soviet Union.[1] It was developed to have anxiolytic properties without the significant sedative effects of other tranquilizers.

Chemical Structure and Properties

The key structural feature of Phenibut is the addition of a phenyl ring to the GABA backbone at the β-position.[1] This phenyl group significantly increases the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.

Table 1: Physicochemical Properties of Phenibut

PropertyValue
Chemical Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
Appearance White crystalline powder
Solubility Soluble in water and alcohol
Chirality Exists as (R)- and (S)-enantiomers
Mechanism of Action

Phenibut exhibits a dual mechanism of action, which contributes to its complex pharmacological profile:

  • GABA-B Receptor Agonism: Phenibut is a full agonist of the GABA-B receptor.[1] The (R)-enantiomer is significantly more potent in this activity than the (S)-enantiomer.[1] Activation of these G-protein coupled receptors leads to an overall inhibitory effect on neuronal activity.

  • α2δ Subunit Blockade: Phenibut also binds to and blocks the α2δ subunit of voltage-gated calcium channels.[1] This mechanism is shared with gabapentinoids like gabapentin and pregabalin and is thought to contribute to its analgesic and anxiolytic effects.[2]

Pharmacological Profile

The dual mechanism of action of Phenibut results in a range of effects, including anxiolysis, sedation at higher doses, and nootropic (cognition-enhancing) effects at lower doses.[3] It is used in Russia and some other countries for anxiety, insomnia, and other neurological conditions.[1]

Synthesis of Phenibut

A common synthetic route to Phenibut involves the Michael addition of nitromethane to ethyl cinnamate, followed by reduction of the nitro group to an amine and subsequent hydrolysis of the ester to yield the carboxylic acid.

Experimental Protocol: Illustrative Synthesis of Phenibut

  • Step 1: Michael Addition: To a solution of ethyl cinnamate in a suitable solvent (e.g., ethanol), add nitromethane and a catalytic amount of a strong base (e.g., sodium ethoxide). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Step 2: Reduction: The resulting nitro compound is then reduced. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

  • Step 3: Hydrolysis: The ethyl ester of the reduced product is hydrolyzed to the carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid will yield Phenibut hydrochloride.

  • Purification: The final product is purified by recrystallization.

4-Amino-4-(thiophen-2-yl)butanoic Acid: A Predictive Analysis

In contrast to Phenibut, there is a significant lack of published pharmacological data for 4-Amino-4-(thiophen-2-yl)butanoic acid. Therefore, its properties must be inferred based on its chemical structure and the known structure-activity relationships of GABA analogues.

Chemical Structure and Comparison with Phenibut

The structure of 4-Amino-4-(thiophen-2-yl)butanoic acid differs from Phenibut in two key aspects:

  • Aromatic Ring: The phenyl ring of Phenibut is replaced by a thiophene ring. Thiophene is a bioisostere of benzene, meaning it has similar steric and electronic properties and can often be substituted for a phenyl ring in drug design without a significant loss of biological activity.

  • Position of the Amino Group: The amino group is at the γ-position relative to the carboxylic acid, whereas in Phenibut it is at the β-position.

G cluster_phenibut Phenibut (4-amino-3-phenylbutanoic acid) cluster_thiophene_analog 4-Amino-4-(thiophen-2-yl)butanoic acid p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 p7 CH p6->p7 p8 CH₂-NH₂ p7->p8 p9 CH₂-COOH p7->p9 t1 t2 t1->t2 t3 S t2->t3 t4 t3->t4 t5 t4->t5 t5->t1 t6 CH t5->t6 t7 NH₂ t6->t7 t8 CH₂-CH₂-COOH t6->t8

Figure 1: Chemical Structures of Phenibut and 4-Amino-4-(thiophen-2-yl)butanoic acid.

Predicted Mechanism of Action

The structural similarity to GABA suggests that 4-Amino-4-(thiophen-2-yl)butanoic acid is likely to interact with the GABA system. The presence of the lipophilic thiophene ring should allow for blood-brain barrier penetration. Research on the closely related isomer, 4-amino-3-(thiophen-2-yl)butanoic acid, has shown it to be a specific GABA-B receptor agonist. This strongly suggests that 4-Amino-4-(thiophen-2-yl)butanoic acid may also exhibit activity at the GABA-B receptor. Whether it also possesses gabapentinoid activity at the α2δ subunit of voltage-gated calcium channels is a matter for empirical investigation.

Predicted Pharmacological Profile

Assuming activity as a GABA-B agonist, 4-Amino-4-(thiophen-2-yl)butanoic acid would be predicted to have anxiolytic and sedative properties. The replacement of the phenyl ring with a thiophene ring can sometimes alter potency and metabolic stability, which would require experimental verification.

Hypothetical Synthesis

A plausible synthetic route for 4-Amino-4-(thiophen-2-yl)butanoic acid could involve the reaction of 2-thiophenecarboxaldehyde with a suitable three-carbon nucleophile, followed by the introduction of the amino group and subsequent functional group manipulations.

Hypothetical Experimental Workflow: Synthesis of 4-Amino-4-(thiophen-2-yl)butanoic acid

G start 2-Thiophenecarboxaldehyde + Malonic Acid step1 Knoevenagel Condensation start->step1 intermediate1 3-(Thiophen-2-yl)acrylic acid step1->intermediate1 step2 Reduction of Alkene intermediate1->step2 intermediate2 3-(Thiophen-2-yl)propanoic acid step2->intermediate2 step3 Activation of Carboxylic Acid intermediate2->step3 intermediate3 Acyl Chloride or other activated ester step3->intermediate3 step4 Curtius or Hofmann Rearrangement intermediate3->step4 product 4-Amino-4-(thiophen-2-yl)butanoic acid step4->product

Figure 2: A potential synthetic workflow for 4-Amino-4-(thiophen-2-yl)butanoic acid.

Comparative Summary

The following table summarizes the known and predicted properties of Phenibut and 4-Amino-4-(thiophen-2-yl)butanoic acid.

Table 2: Comparative Profile

FeaturePhenibut4-Amino-4-(thiophen-2-yl)butanoic acid (Predicted)
Chemical Structure 4-amino-3-phenylbutanoic acid4-Amino-4-(thiophen-2-yl)butanoic acid
Key Structural Moiety Phenyl ring at the β-positionThiophene ring at the γ-position
Primary MoA GABA-B receptor agonistLikely GABA-B receptor agonist
Secondary MoA α2δ subunit blocker (gabapentinoid)Unknown, potential for gabapentinoid activity
Predicted Effects Anxiolytic, sedative, nootropicPotentially anxiolytic and sedative
Clinical Use Yes, in some countries for anxiety, insomnia, etc.[1]None documented
Research Status Well-characterizedLargely uncharacterized

Signaling Pathway

The primary signaling pathway for both compounds, assuming GABA-B agonism for the thiophene derivative, involves the activation of the GABA-B receptor.

G ligand Phenibut or 4-Amino-4-(thiophen-2-yl)butanoic acid receptor GABA-B Receptor ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Activation of GIRK Channels Inhibition of Ca²⁺ Channels g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp effect Hyperpolarization ↓ Neurotransmitter Release camp->effect ion_channel->effect

Figure 3: Simplified GABA-B receptor signaling pathway.

Conclusion

Phenibut is a well-documented GABA analogue with a dual mechanism of action that underpins its clinical applications in specific regions. In contrast, 4-Amino-4-(thiophen-2-yl)butanoic acid represents a structural analogue with a largely unexplored pharmacological profile. Based on structure-activity relationships, it is reasonable to hypothesize that this thiophene derivative may also act as a GABA-B receptor agonist, potentially exhibiting anxiolytic and sedative properties. However, this remains speculative without empirical data.

This guide serves to provide a solid foundation on the known science of Phenibut and a structured, predictive framework for future research into 4-Amino-4-(thiophen-2-yl)butanoic acid. Further investigation, including chemical synthesis, in vitro receptor binding assays, and in vivo behavioral studies, is essential to elucidate the true pharmacological profile of this novel compound and determine its potential as a CNS-active agent.

References

  • [Referenced information on structure-activity rel
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596.
  • [Referenced inform
  • [Referenced inform
  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29.

Sources

Blood-Brain Barrier Permeability of Thiophene-GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and functional mechanisms governing the blood-brain barrier (BBB) permeability of thiophene-GABA analogues, with a specific focus on Tiagabine and related nipecotic acid derivatives.

Technical Guide for Drug Development & Neuroscience Research

Executive Summary

The delivery of


-aminobutyric acid (GABA) mimetics to the central nervous system (CNS) is historically challenged by the zwitterionic nature of GABA and its inability to cross the blood-brain barrier (BBB) via passive diffusion. This guide analyzes the "lipophilic anchor" strategy, specifically the attachment of thiophene moieties to nipecotic acid cores (e.g., Tiagabine), which transforms hydrophilic GAT-1 inhibitors into BBB-permeable therapeutics. We examine the chemical design, transport kinetics, and validation protocols required to assess these analogues.

Chemical Design Strategy: The Thiophene Anchor

The core challenge in GABAergic drug design is that nipecotic acid , a potent inhibitor of the GABA transporter (GAT-1), is hydrophilic and zwitterionic at physiological pH, preventing BBB penetration.

The Lipophilic Anchor Hypothesis

To overcome this, a lipophilic spacer is attached to the piperidine nitrogen. The thiophene ring system is preferred over phenyl rings due to its unique electronic properties and bioisosterism.

  • Lipophilicity (

    
    ):  The addition of a bis-(3-methylthiophen-2-yl) moiety significantly increases the octanol-water partition coefficient (
    
    
    
    ), shifting the molecule from a polar zwitterion to a lipophilic entity capable of intercalating into the endothelial lipid bilayer.
  • Electronic Effects: The sulfur atom in the thiophene ring offers different polarization and metabolic stability profiles compared to benzene. The specific geometry of the alkene spacer in Tiagabine allows the nipecotic acid headgroup to dock into the GAT-1 transporter while the lipophilic tail interacts with the transporter's vestibule.

SAR Visualization

The following diagram illustrates the structural evolution from GABA to a BBB-permeable thiophene analogue.

ChemicalDesign GABA GABA (Hydrophilic Zwitterion) No BBB Penetration NipAcid Nipecotic Acid (Rigid Analogue) Potent GAT-1 Inhibitor Poor BBB Permeability GABA->NipAcid Conformational Restriction Linker Lipophilic Linker Addition (bis-thiophene spacer) NipAcid->Linker N-Alkylation Tiagabine Tiagabine (Thiophene-GABA Analogue) High Lipophilicity Excellent BBB Permeability Linker->Tiagabine Synthesis

Figure 1: Structural evolution of GABA analogues.[1] The addition of the thiophene linker converts the impermeable nipecotic acid into the permeable Tiagabine.

Mechanisms of Transport

Unlike amino acid transporters (LAT1) that actively ferry specific substrates, thiophene-GABA analogues primarily utilize passive diffusion to cross the BBB, driven by their high lipophilicity.

Passive Diffusion vs. Efflux
  • Influx: The lipophilic thiophene tail facilitates rapid partitioning into the endothelial cell membrane.

  • Efflux (P-gp/MDR1): A critical design consideration is avoiding P-glycoprotein (P-gp) efflux. While many lipophilic cations are P-gp substrates, Tiagabine demonstrates high brain-to-plasma ratios, suggesting it is either a weak substrate for P-gp or its passive influx rate significantly outpaces efflux clearance.

Synaptic Mechanism (Target Engagement)

Once across the BBB, the molecule targets the GAT-1 transporter on presynaptic neurons and glia.

Mechanism Blood Systemic Circulation (Free Drug) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Diffusion (Lipophilic Thiophene) BrainECF Brain ECF (Extracellular Fluid) BBB->BrainECF Transcytosis/Diffusion Synapse Synaptic Cleft BrainECF->Synapse Diffusion GAT1 GAT-1 Transporter (Presynaptic/Glial) Synapse->GAT1 Binding GABA_Reuptake GABA Reuptake GAT1->GABA_Reuptake Inhibition

Figure 2: Transport pathway from systemic circulation to synaptic GAT-1 inhibition.

Experimental Assessment Protocols

To validate BBB permeability and efficacy of novel thiophene-GABA analogues, a tiered screening approach is recommended.

Tier 1: In Vitro Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the high-throughput standard for predicting passive diffusion.[2]

Protocol:

  • Membrane Preparation: Use a PVDF filter plate (0.45 µm). Coat with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to mimic the BBB lipid composition.

  • Donor Solution: Dissolve the thiophene analogue in PBS (pH 7.4) + 5% DMSO.[3] Concentration: 10–50 µM.

  • Acceptor Solution: PBS (pH 7.4).

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate effective permeability (

    
    ) using the equation:
    
    
    
    
    Target:
    
    
    cm/s indicates high BBB permeability.
Tier 2: Functional Uptake Assay (HEK293-GAT1)

Confirm that the structural modification (thiophene addition) does not abolish GAT-1 affinity.

Protocol:

  • Cell Line: HEK293 cells stably transfected with human GAT-1 (hGAT-1).

  • Seeding: Plate

    
     cells/well in poly-D-lysine coated 96-well plates.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.[4]

  • Inhibition Assay:

    • Pre-incubate cells with the thiophene analogue (0.1 nM – 100 µM) for 10 mins.

    • Add

      
      -GABA (final conc. 10–30 nM).
      
    • Incubate for 3–5 mins at 37°C (linear uptake phase).

    • Terminate with ice-cold KRH.

  • Readout: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Determine IC

    
     relative to uninhibited control.
    
Tier 3: In Vivo Microdialysis (Rat Model)

The gold standard for proving free drug concentration in the brain extracellular fluid (ECF).

Workflow:

  • Probe Implantation: Stereotaxic implantation of a microdialysis probe into the hippocampus or striatum.

  • Administration: I.V. or P.O. administration of the analogue.

  • Sampling: Perfusion with artificial CSF at 1–2 µL/min; collect dialysate every 20 mins.

  • Analysis: Quantify drug levels in dialysate (ECF) vs. plasma.

  • Metric: Calculate

    
     (unbound partition coefficient).[5]
    

Workflow Synthesis Synthesis (Nipecotic Acid + Thiophene) PAMPA Tier 1: PAMPA-BBB (Passive Diffusion Screen) Synthesis->PAMPA CellAssay Tier 2: HEK-GAT1 Assay (Target Potency IC50) PAMPA->CellAssay If Pe > 4e-6 Microdialysis Tier 3: In Vivo Microdialysis (Brain/Plasma Ratio) CellAssay->Microdialysis If IC50 < 100nM Lead Lead Candidate Selection Microdialysis->Lead

Figure 3: Experimental workflow for validating thiophene-GABA analogues.

Comparative Data Analysis

The table below highlights the dramatic shift in physicochemical properties conferred by the thiophene anchor.

FeatureNipecotic AcidTiagabine (Thiophene Analogue)Impact on Development
Core Structure Piperidine-3-carboxylic acidN-substituted Nipecotic AcidRetains GAT-1 recognition
Lipophilicity (

)
~ -3.1 (Hydrophilic)~ 3.5 (Lipophilic)Enables passive BBB crossing
Ionization State Zwitterion (at pH 7.4)Lipophilic Cation/NeutralReduces solvation energy penalty
BBB Permeability NegligibleHigh (

cm/s)
Clinical viability as AED
Bioavailability < 5% (Oral)> 90% (Oral)Allows oral dosing

References

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor."[1][6] Psychopharmacology. Link

  • Braestrup, C., et al. (1990). "GABA uptake inhibitors: Structure-activity relationships." Advances in Biochemical Psychopharmacology.
  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery: screening and structural modification." Current Opinion in Chemical Biology. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Abbott, N. J., et al. (2010). "Structure and function of the blood–brain barrier." Neurobiology of Disease. Link

  • Su, T. Z., et al. (1995). "Kinetics of tiagabine inhibition of GABA uptake in rat brain synaptic membranes." European Journal of Pharmacology. Link

Sources

Thienyl-Substituted Amino Acids: Bioisosteric Engineering in Peptidomimetics

[1]

Executive Summary

Thienyl-substituted amino acids, specifically 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi) , represent a critical class of non-proteinogenic amino acids used to modulate the physicochemical and pharmacokinetic properties of peptide-based therapeutics.[1] As bioisosteres of Phenylalanine (Phe), they offer a unique combination of electronic distinctiveness (π-excessive thiophene ring) and steric similarity, allowing medicinal chemists to fine-tune receptor binding affinity and proteolytic stability.[1] This guide details the synthesis, properties, and application of these moieties, grounded in the successful development of drugs like Icatibant .

The Thienyl Isostere Concept

The strategic replacement of a phenyl ring with a thiophene moiety—thio-isosterism —is a powerful tool in drug design. While the thiophene ring mimics the steric bulk of benzene, its electronic properties differ significantly, influencing both ligand-target interactions and metabolic fate.

Electronic and Steric Divergence
  • Aromaticity & Electron Density: Thiophene is a π-excessive heteroaromatic system.[1] Unlike the benzene ring of Phenylalanine, the thiophene ring of Thienylalanine is electron-rich, which can strengthen cation-π interactions with receptor residues (e.g., Arginine or Lysine side chains).[1]

  • Geometry: The bond angle of C–S–C in thiophene (~92°) is significantly smaller than the C–C–C angle in benzene (120°), slightly altering the vector of the side chain.

  • Lipophilicity: The sulfur atom introduces a "soft" lipophilicity. Thienylalanine often exhibits slightly lower logP values than Phenylalanine depending on the specific substitution (2- vs 3-position), altering membrane permeability and solubility profiles.[1]

Metabolic Stability

One of the primary drivers for incorporating Thienylalanine is proteolytic resistance . The mammalian protease chymotrypsin preferentially cleaves peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp).[1] Replacing Phe with Thi often retains receptor affinity while significantly retarding hydrolysis rates, extending the in vivo half-life of peptide drugs.

Chemical Synthesis Strategies

The synthesis of enantiomerically pure thienylalanines is achieved primarily through three routes: Asymmetric Hydrogenation , Enzymatic Resolution , and Negishi Cross-Coupling .

Route Comparison
  • Asymmetric Hydrogenation (Industrial Standard): Utilizes Rhodium-chiral phosphine complexes to hydrogenate dehydro-amino acids.[1] High enantiomeric excess (ee >98%) and scalability.

  • Enzymatic Resolution (Classical): Uses proteases (e.g., Papain, Acylase I) to selectively hydrolyze N-acyl-DL-thienylalanine derivatives.[1] Lower yield (max 50% per pass) but operationally simple.

  • Negishi Coupling (Modular): Couples organozinc serine derivatives with bromothiophenes. Allows for diverse functionalization on the thiophene ring.

Synthesis Pathways Visualization

SynthesisPathwaysStart_AldehydeThiopheneCarboxaldehydeInter_DehydroDehydro-Thienylalanine(Enamide)Start_Aldehyde->Inter_DehydroHorner-Wadsworth-EmmonsInter_RacemicN-Acyl-DL-ThienylalanineStart_Aldehyde->Inter_RacemicErlenmeyer SynthStart_SerineSerine-DerivedZinc ReagentProcess_CouplingNegishi Coupling(Pd Catalyst)Start_Serine->Process_Coupling+ BromothiopheneProcess_HydrogenationAsymmetric Hydrogenation(Rh-DuPhos/H2)Inter_Dehydro->Process_HydrogenationProcess_EnzymaticEnzymatic Resolution(Acylase I or Papain)Inter_Racemic->Process_EnzymaticProductL-Thienylalanine(>99% ee)Process_Hydrogenation->ProductHigh YieldProcess_Enzymatic->Product50% Max YieldProcess_Coupling->ProductRetention of Config

Caption: Comparative synthetic routes for L-Thienylalanine production. Asymmetric hydrogenation offers the highest efficiency for scale-up.[1]

Physicochemical & Photophysical Properties[2][3]

The table below summarizes the key differences between the natural amino acid Phenylalanine and its thienyl bioisosteres.

PropertyL-Phenylalanine (Phe)L-2-Thienylalanine (2-Thi)L-3-Thienylalanine (3-Thi)
Formula C9H11NO2C7H9NO2SC7H9NO2S
MW ( g/mol ) 165.19171.22171.22
Aromatic System Benzene (6-membered)Thiophene (5-membered)Thiophene (5-membered)
Electronic Character π-Neutralπ-Excessive (Electron Rich)π-Excessive (Electron Rich)
Van der Waals Vol. ~105 ų~98 ų~98 ų
Fluorescence Weak (λem ~282 nm)Spectroscopically Silent Spectroscopically Silent
Proteolytic Stability Low (Chymotrypsin substrate)High (Resistant)High (Resistant)

Note on Photophysics: Unlike Tryptophan (Trp) or Tyrosine (Tyr), Thienylalanine is virtually non-fluorescent in standard protein windows.[1] This makes it an excellent "silent" substitution in fluorescence resonance energy transfer (FRET) studies, where it can replace a native Phe or Trp to eliminate background signal or serve as a reference point without contributing to the emission spectrum [1, 11].

Medicinal Chemistry Applications: The Icatibant Case Study

The most authoritative validation of thienylalanine in drug development is Icatibant (Firazyr) , a bradykinin B2 receptor antagonist used to treat hereditary angioedema.

Icatibant Structure-Activity Relationship (SAR)

Icatibant is a decapeptide peptidomimetic: Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi -Ser-D-Tic-Oic-Arg-OH[1]

  • The Modification: The native Phenylalanine at position 8 of Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe -Arg) is crucial for receptor activation.[1]

  • The Engineering: In Icatibant (an antagonist), the Phenylalanine at the equivalent position (Position 6 in the drug sequence) is replaced by L-2-Thienylalanine (Thi) .[1]

  • The Mechanism: This substitution, combined with D-amino acids and unnatural residues (Tic, Oic), prevents the conformational change required to activate the B2 receptor while maintaining high-affinity binding.[1] Crucially, the Thi residue confers resistance to kininase II (ACE), preventing rapid degradation that renders native bradykinin ineffective as a drug [12, 13].[1]

Receptor Interaction Logic

IcatibantLogicNative_BKNative Bradykinin(...Pro-Phe-Arg)Enzyme_ACEKininase II / ACE(Degradation)Native_BK->Enzyme_ACERapid Hydrolysis (Phe-Arg bond)Receptor_B2Bradykinin B2 Receptor(Activation)Native_BK->Receptor_B2Agonist ActionIcatibantIcatibant (Firazyr)(...Gly-Thi-Ser...)Icatibant->Enzyme_ACEResistant (Thi Sterics/Electronics)Receptor_B2_BlockBradykinin B2 Receptor(Blockade/Antagonism)Icatibant->Receptor_B2_BlockHigh Affinity Binding

Caption: Mechanistic impact of Thienylalanine (Thi) incorporation in Icatibant, shifting the peptide from a labile agonist to a stable antagonist.[1]

Detailed Experimental Protocol

Synthesis of Fmoc-3-(2-thienyl)-L-alanine via Asymmetric Hydrogenation

This protocol describes the scalable synthesis of the Fmoc-protected derivative suitable for Solid Phase Peptide Synthesis (SPPS), utilizing a Rhodium-DuPhos catalyst system [6, 10].[1]

Reagents Required:

  • Methyl 2-acetamido-3-(2-thienyl)acrylate (Substrate)[1]

  • (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh((S,S)-Me-DuPhos)(COD)]OTf )[1]

  • Anhydrous Methanol (MeOH)[1]

  • Hydrogen Gas (H2)[1]

  • Lithium Hydroxide (LiOH)[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)[1]

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox):

    • In a nitrogen-filled glovebox, dissolve the Rh-DuPhos catalyst (1.0 mol%) in degassed anhydrous MeOH.[1]

    • Note: The catalyst is air-sensitive; strict anaerobic conditions are required to maintain enantioselectivity.

  • Asymmetric Hydrogenation:

    • Dissolve Methyl 2-acetamido-3-(2-thienyl)acrylate (1.0 equiv) in degassed MeOH (0.5 M concentration).

    • Transfer the substrate solution and catalyst solution to a high-pressure autoclave.

    • Purge the vessel with H2 (3 cycles) and pressurize to 60 psi (4 bar) .

    • Stir at 25°C for 12 hours .

    • Validation: Check conversion via TLC or 1H NMR. The double bond signals (acrylate) should disappear.

  • Hydrolysis (Deprotection):

    • Concentrate the reaction mixture to remove MeOH.

    • Resuspend in THF/Water (1:1). Add LiOH (2.5 equiv) and stir at room temperature for 4 hours to hydrolyze the methyl ester and remove the acetyl group (requires enzymatic acylase or strong acid reflux if acetyl is retained; standard industrial route often uses Boc-anhydride in situ or specific enzymatic deacylation).

    • Refined Step: For Fmoc synthesis, it is often cleaner to hydrogenate the Boc-protected enamide directly, then hydrolyze the ester.[1]

  • Fmoc Protection:

    • Adjust pH of the amino acid solution to 8.5 using Na2CO3.

    • Add Fmoc-OSu (1.1 equiv) dissolved in Acetone/Dioxane.[1]

    • Stir for 18 hours. Acidify to pH 2.0 with HCl.

    • Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[1]

  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane.

    • QC Criteria: Purity >98% (HPLC), Chiral purity >99% ee (Chiral HPLC), Mass [M+H]+ consistent with Fmoc-Thi-OH.

References

  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Icatibant (Firazyr) Prescribing Information. Drugs.com. Available at: [Link][1]

  • EP0581250A2 - Process for biotechnical preparation of L-thienylalanines. Google Patents.[1] Available at: [1]

  • (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. Chimia. Available at: [Link][1][2][3]

  • Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides. Organic Letters (ACS). Available at: [Link][1]

  • Asymmetric Hydrogenation. Wikipedia. Available at: [Link]

  • Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes. Dalton Transactions. Available at: [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC - NIH. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry. Available at: [Link]

  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenylalanine. Atlantis Press. Available at: [Link]

  • Icatibant | C59H89N19O13S | CID 6918173. PubChem. Available at: [Link][1]

  • Bioisosteres that influence metabolism. Hypha Discovery. Available at: [Link]

Methodological & Application

Application Note & Protocols: Enantioselective Synthesis of γ-Thienyl-GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: γ-Aminobutyric acid (GABA) analogues are a cornerstone in the treatment of various neurological disorders.[1][2] The introduction of a stereocenter, particularly at the β-position relative to the carboxylic acid, is critical, as the biological activity of these compounds is often dependent on their absolute configuration.[2][3] This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of γ-thienyl-GABA, a heteroaromatic analogue of significant interest to drug development professionals. We focus on the robust and highly adaptable organocatalytic asymmetric Michael addition, a key strategy for establishing the chiral center with high fidelity.[1][2][4] This document details the underlying chemical principles, provides step-by-step experimental procedures, and includes methods for analytical validation to ensure scientific integrity and reproducibility.

Strategic Framework for Enantioselective Synthesis

The efficient construction of chiral β-substituted GABA derivatives is a significant challenge in medicinal chemistry. Several strategies have been developed, but the asymmetric conjugate addition (Michael addition) to nitroolefins stands out for its operational simplicity and high stereochemical control.[1][2]

Causality of Method Selection: The core of our recommended protocol is an asymmetric Michael addition catalyzed by a bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea.[3] This choice is deliberate for several reasons:

  • Dual Activation: Bifunctional catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., thiourea).[2] The amine activates the nucleophile (malonate) by deprotonation, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the electrophile (the thienyl nitroalkene) via hydrogen bonding, lowering its LUMO energy and presenting a specific face for attack. This dual activation is crucial for achieving high reactivity and enantioselectivity.

  • Stereochemical Control: The rigid chiral scaffold of the catalyst creates a well-defined chiral pocket. The substrates are oriented in a specific, low-energy transition state, which directs the nucleophilic attack to one face of the nitroalkene, resulting in the preferential formation of one enantiomer.

  • Versatility: This method is highly versatile and has been successfully applied to a wide range of nitroalkenes and nucleophiles, making it readily adaptable for the synthesis of γ-thienyl-GABA from 2-(2-nitrovinyl)thiophene.[1][2]

Below is a diagram illustrating the general strategic workflow for this synthesis.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Asymmetric Reaction cluster_2 Phase 3: Transformation & Purification Thiophene 2-Thiophenecarboxaldehyde Nitroalkene (E)-2-(2-nitrovinyl)thiophene Thiophene->Nitroalkene Nitromethane Nitromethane Nitromethane->Nitroalkene Adduct Chiral Michael Adduct Nitroalkene->Adduct Malonate Diethyl Malonate Malonate->Adduct Catalyst Chiral Organocatalyst (e.g., Thiourea) Catalyst->Adduct Hydrolysis Step 1: Hydrolysis & Decarboxylation (HCl) Adduct->Hydrolysis Reduction Step 2: Nitro Group Reduction (H₂, Pd/C) Hydrolysis->Reduction FinalProduct (R)- or (S)-γ-Thienyl-GABA Reduction->FinalProduct

Sources

Application Note: In Vivo Anticonvulsant Screening Models for GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Targeting the GABAergic System

The discovery of novel GABA analogues requires a screening strategy that specifically interrogates inhibitory neurotransmission. Unlike broad-spectrum sodium channel blockers (e.g., phenytoin), GABAergic agents—whether GABA-aminotransferase (GABA-AT) inhibitors, GABA transporter (GAT) blockers, or GABA-A receptor agonists—often exhibit distinct profiles that standard screens like the Maximal Electroshock Seizure (MES) test may miss or undervalue.

To successfully identify and validate a GABA analogue, you must move beyond "seizure protection" and demonstrate mechanism-specific efficacy . This guide prioritizes the subcutaneous Pentylenetetrazol (scPTZ) model as the primary filter, supported by the 6 Hz Psychomotor model for refractory profiles, while relegating MES to a secondary role for broad-spectrum confirmation.

The GABAergic Synapse & Drug Targets

The following diagram illustrates the primary targets for GABA analogues and how they integrate into the screening logic.

GABASynapse cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) GAD GAD Enzyme (Glutamate -> GABA) GABA_Vesicle GABA Vesicles GAD->GABA_Vesicle Synthesis GABA_Free Synaptic GABA GABA_Vesicle->GABA_Free Release GAT1 GAT-1 Transporter (Reuptake) GABA_T GABA-T Enzyme (Degradation) GAT1->GABA_T Transport to Glia GABA_Free->GAT1 Reuptake GABAA GABA-A Receptor (Cl- Influx) GABA_Free->GABAA Binding Hyperpol Hyperpolarization (Seizure Threshold Increase) GABAA->Hyperpol Activation Drug_Analogue Novel GABA Analogue Drug_Analogue->GAT1 Inhibition (Tiagabine-like) Drug_Analogue->GABAA Agonist Action Drug_Analogue->GABA_T Inhibition (Vigabatrin-like)

Caption: Mechanism of action targets for GABA analogues.[1][2][3][4][5] Red dashed lines indicate inhibition; Yellow dashed lines indicate activation.

Phase 0: The Prerequisite — Neurotoxicity & Time of Peak Effect

Before efficacy screening, you must establish the Time of Peak Effect (TPE) and the Median Toxic Dose (TD50) .[6] Skipping this leads to false negatives (testing before the drug reaches the brain) or false positives (sedation masking as seizure protection).

Protocol A: Rotarod Test for Neurotoxicity

Objective: Determine the dose causing motor impairment in 50% of animals (TD50). Relevance: GABA analogues often cause sedation or ataxia. A drug is only viable if the Protective Index (PI = TD50 / ED50) is > 1.0 (ideally > 2-5).

Materials:

  • Rotarod apparatus (e.g., Ugo Basile or Columbus Instruments).[7]

  • Mice: Male C57BL/6 or CF-1 (20-25g).

Procedure:

  • Training: 24 hours prior to testing, train mice to maintain balance on the rotating rod (fixed speed 6 rpm) for at least 60 seconds. Discard mice that cannot learn this task.

  • Baseline: On test day, verify all mice can stay on the rod for 60s.

  • Dosing: Administer test compound (i.p. or p.o.).

  • Testing: Place mice on the rod at 15, 30, 60, 120, and 240 minutes post-dose.

    • Standard Protocol: Fixed speed (6 rpm) or accelerating (4–40 rpm over 5 min).

    • Endpoint: Latency to fall.[7][8][9][10] A fall within <10s (or significantly reduced from baseline) indicates neurotoxicity.

  • TPE Determination: The time point with the maximal motor impairment is often used as the TPE for subsequent seizure models.

Phase 1: The Primary Screen — subcutaneous Pentylenetetrazol (scPTZ)

Why this model? The scPTZ test is the "Gold Standard" for GABAergic compounds. PTZ is a GABA-A receptor antagonist.[11] Compounds that enhance GABAergic tone (e.g., Benzodiazepines, Valproate, Ganaxolone) are highly effective here. It models absence and myoclonic seizures.

Protocol B: scPTZ Threshold Test

Experimental Design:

  • Animals: Male CF-1 mice (highly validated for this model) or C57BL/6.

  • Group Size: N=8-10 per dose.

  • Positive Control: Valproate (200 mg/kg i.p.) or Diazepam (1-2 mg/kg i.p.).

Step-by-Step Procedure:

  • CD99 Determination (Validation):

    • Before testing drugs, determine the CD99 (Convulsive Dose for 99% of mice) of your PTZ batch.[12]

    • Inject varying doses of PTZ s.c.[12][13] (e.g., 60, 70, 80, 90, 100 mg/kg) into the loose skin fold of the neck.

    • Standard CD99: Typically 85 mg/kg for CF-1 mice; ~100 mg/kg for C57BL/6.

  • Drug Administration:

    • Administer the GABA analogue at the TPE determined in Phase 0.

  • PTZ Injection:

    • Inject the CD99 dose of PTZ subcutaneously.

    • Critical Technique: Use a 27G needle. Inject into the loose fold of the neck/back.[13] Ensure no leakage.

  • Observation:

    • Place mouse in a clear Plexiglas observation chamber.

    • Observe for 30 minutes .

  • Endpoints:

    • Seizure: A single episode of clonic spasms lasting >3-5 seconds (often accompanied by loss of righting reflex).

    • Protection: Absence of clonic spasms for the full 30 minutes.

Data Analysis:

  • Calculate the ED50 (Effective Dose 50) using Probit analysis.

  • Interpretation: High potency in scPTZ strongly suggests GABAergic mechanism.

Phase 2: The Refractory Screen — 6 Hz Psychomotor Model

Why this model? Standard screens (MES/PTZ) often miss drugs effective against therapy-resistant focal seizures. The 6 Hz model (low frequency, long duration) recruits limbic circuitry.

  • 32 mA intensity: Sensitive to most AEDs.

  • 44 mA intensity: Resistant to phenytoin and many sodium channel blockers but sensitive to Levetiracetam and robust GABAergic agents .

Protocol C: 6 Hz Corneal Stimulation

Materials:

  • Electroshock generator (e.g., Ugo Basile) capable of delivering 6 Hz pulses.

  • Corneal electrodes.[6][14]

  • 0.5% Tetracaine/Ophthaine anesthetic drops.

Procedure:

  • Pre-treatment: Apply anesthetic drops to eyes 5 mins prior to stimulation to ensure ethical handling and good conductivity.

  • Drug Administration: Administer GABA analogue at TPE.

  • Stimulation:

    • Parameters: Frequency: 6 Hz; Pulse width: 0.2 ms; Duration: 3 seconds.[15]

    • Current: Test initially at 32 mA . If active, challenge at 44 mA .

  • Observation:

    • Immediately release mouse and observe for manual automatisms .

    • Seizure Behaviors: Stunned posture, forelimb clonus, twitching of vibrissae, Straub tail.[15][16]

    • Endpoint: The animal is "protected" if it resumes normal exploratory behavior within 10-20 seconds and does not display the characteristic behaviors.

Phase 3: Broad Spectrum Confirmation — MES Test

Why this model? While less sensitive to specific GABA modulators than PTZ, the Maximal Electroshock Seizure (MES) test is required to ensure the drug does not lower the seizure threshold for generalized tonic-clonic seizures and to check for broad-spectrum utility.

Protocol D: MES Test

Procedure:

  • Stimulation: 60 Hz, 50 mA, 0.2 seconds via corneal electrodes.

  • Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component.

    • Seizure: Mouse extends hindlimbs 180 degrees to the body axis.

    • Protected: Mouse does not extend hindlimbs (remains in flexion or clonic state only).

Data Presentation & Workflow

Screening Workflow Logic

Follow this tiered approach to conserve resources and maximize data quality.

ScreeningWorkflow cluster_phase0 Phase 0: Safety & Kinetics cluster_phase1 Phase 1: Primary Screen cluster_phase2 Phase 2: Differentiation Rotarod Rotarod Test (Determine TD50 & TPE) scPTZ scPTZ Test (GABAergic Sensitivity) Rotarod->scPTZ If PI > 1.0 SixHz 6 Hz Model (44mA) (Refractory/Focal) scPTZ->SixHz If Active (ED50 established) MES MES Test (Broad Spectrum) scPTZ->MES Secondary Confirmation

Caption: Tiered screening workflow for GABA analogues. PI = Protective Index.

Data Summary Table Template

Report your findings using this standardized format to facilitate calculating the Protective Index.

CompoundDose (mg/kg)Time (h)scPTZ Protection (%)6Hz (44mA) Protection (%)Rotarod Toxicity (%)Interpretation
Vehicle -0.50%0%0%Valid Negative Control
Valproate 2000.5100%100%10%Valid Positive Control
Analogue X 30TPE25%10%0%Low Activity
Analogue X 100TPE80%60%10%Potent Candidate
Analogue X 300TPE100%100%60%Toxic at high dose

Calculations:

  • ED50: Dose protecting 50% of animals (Probit analysis).

  • TD50: Dose causing toxicity in 50% of animals.[6]

  • Protective Index (PI):

    
    . A PI > 2.0 is generally required for lead advancement.
    

References

  • NIH National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols: Maximal Electroshock Seizure (MES) Test. [Link]

  • NIH National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols: Subcutaneous Pentylenetetrazol (scPTZ) Test. [Link]

  • Melior Discovery. 6-Hz Psychomotor Seizure Model. [Link][14]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.[14][17] [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice.[17] Seizure.[11][14][17][18][19] [Link]

Sources

Application Note: Dosage & Protocol for 4-Amino-4-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the dosage calculation, formulation, and experimental administration of 4-Amino-4-(thiophen-2-yl)butanoic acid (also referred to as


-Thienyl-GABA ) in rodent studies.

Based on its chemical structure—a


-amino acid with a thiophene ring at the 

-position—this compound is classified pharmacologically as a GABA analogue . Structure-Activity Relationship (SAR) analysis suggests it functions primarily as a GABA Aminotransferase (GABA-AT) inhibitor (similar to Vigabatrin ) or potentially a GABA-B receptor agonist (similar to Baclofen , though

-substitution is more typical for this). The protocol below is designed to evaluate its efficacy and safety profile in mice and rats, prioritizing its potential anticonvulsant and anxiolytic properties.

Compound Characterization & Mechanism

Chemical Identity
  • IUPAC Name: 4-Amino-4-(thiophen-2-yl)butanoic acid

  • Structural Class:

    
    -Substituted 
    
    
    
    -Aminobutyric Acid (GABA) Analogue.
  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: ~185.24 g/mol [1]

  • Key Feature: The thiophene ring at the C4 (

    
    ) position acts as a bioisostere for the vinyl group in Vigabatrin  or the phenyl ring in Phenibut  (though Phenibut is 
    
    
    
    -substituted).
Mechanism of Action (Hypothesis)

Based on structural homology to Vigabatrin (4-amino-hex-5-enoic acid), this compound is predicted to act as a suicide inhibitor of GABA transaminase (GABA-AT) .

  • Primary Effect: Irreversible or tight-binding inhibition of GABA-AT enzymes.

  • Downstream Consequence: Increases synaptic and extrasynaptic GABA concentrations, enhancing inhibitory tone.

  • Secondary Potential: Direct partial agonism at GABA-B receptors (due to lipophilic thiophene moiety mimicking the chlorophenyl of Baclofen).

Signaling Pathway Visualization

The following diagram illustrates the intervention point of the compound within the GABAergic synapse.

GABA_Pathway Glutamate Glutamate GABA GABA (Neurotransmitter) Glutamate->GABA Decarboxylation GAD GAD Enzyme GAD->GABA GABA_Receptors GABA-A / GABA-B Receptors (Inhibition) GABA->GABA_Receptors Binding & Activation GABA_AT GABA Transaminase (Degradation) GABA->GABA_AT Catabolism SSA Succinic Semialdehyde GABA_AT->SSA Compound 4-Amino-4-(thiophen-2-yl)butanoic acid Compound->GABA_AT INHIBITION (X)

Figure 1: Proposed mechanism of action. The compound inhibits GABA-AT, preventing the degradation of GABA and sustaining inhibitory signaling.

Formulation Strategy

Due to the zwitterionic nature of amino acids, solubility is pH-dependent.

ParameterSpecificationNotes
Vehicle 0.9% Saline (PBS)Preferred for IP/IV.
Solubility Moderate in waterMay require mild heating (37°C) or sonication.
pH Adjustment pH 7.0 - 7.4If the compound is the free acid, it may be acidic. Neutralize with 1N NaOH dropwise.
Co-solvent 5% DMSO (Optional)Only if solubility is poor (>10 mg/mL). Avoid for behavioral studies if possible.
Stability Prepare FreshAmino acids can oxidize; thiophene rings are generally stable but light-sensitive.

Preparation Protocol:

  • Weigh the required amount of 4-Amino-4-(thiophen-2-yl)butanoic acid .

  • Add 80% of the final volume of 0.9% sterile saline.

  • Vortex for 2 minutes. If particles remain, sonicate for 5 minutes at 37°C.

  • Check pH. If pH < 6.0, adjust to 7.2 using 0.1N NaOH.

  • Bring to final volume with saline.

  • Filter sterilize (0.22

    
    m) for IP/IV administration.
    

Dosage Calculation & Scaling

Reference Dosages (Vigabatrin & Phenibut)

Since this is a structural hybrid, we utilize the therapeutic windows of established analogues to determine the starting dose range.

  • Vigabatrin (Rat): 50 – 500 mg/kg (Anticonvulsant ED50

    
     200 mg/kg).
    
  • Phenibut (Rat): 50 – 100 mg/kg.

  • Target Dose for 4-Amino-4-(thiophen-2-yl)butanoic acid: The thiophene ring is often bioisosteric to phenyl but more lipophilic, potentially increasing potency.

Recommended Dose Groups (Rat/Mouse)
GroupDose (mg/kg)PurposeJustification
Low 10 ThresholdDetect high-potency effects; minimize sedation.
Medium 30 EfficacyLikely therapeutic window for anxiolysis.
High 100 Max EfficacyAssess anticonvulsant ceiling and toxicity (sedation).
Toxic 300 SafetyDetermine LD50 proxy and ataxia limits.
Allometric Scaling (Human Equivalent Dose)

If translating to/from human data (hypothetical):

  • Formula:

    
    
    
  • Rat (

    
    ):  100 mg/kg Rat 
    
    
    
    16 mg/kg Human.
  • Mouse (

    
    ):  200 mg/kg Mouse 
    
    
    
    16 mg/kg Human.

Experimental Protocols

Pharmacokinetic (PK) Pilot Study

Objective: Determine the time-to-peak (


) and half-life (

) to optimize behavioral testing windows.
  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 30 mg/kg (IV and PO).

  • Sampling: Blood collection at 0, 15, 30, 60, 120, 240, and 480 min.

  • Analysis: LC-MS/MS (Method: HILIC column for polar amino acids).

    • Note: Pre-column derivatization (e.g., OPA) may be required for sensitivity.

Pharmacodynamic (PD) Efficacy: Pentylenetetrazol (PTZ) Seizure Model

Objective: Validate GABAergic activity via anticonvulsant efficacy.

Workflow Diagram:

PD_Workflow Start Acclimation (7 Days) Dosing Administer Compound (IP or PO) T = -60 min Start->Dosing Challenge PTZ Injection (85 mg/kg SC) T = 0 min Dosing->Challenge Wait Tmax Obs Observation (30 mins) Challenge->Obs End Score Seizures (Racine Scale) Obs->End

Figure 2: Workflow for the PTZ-induced seizure protection assay.

Step-by-Step Protocol:

  • Pre-treatment: Administer 4-Amino-4-(thiophen-2-yl)butanoic acid (10, 30, 100 mg/kg, IP) 60 minutes prior to testing.

  • Control: Administer Vehicle (Saline) to control group.

  • Challenge: Inject Pentylenetetrazol (PTZ) at 85 mg/kg (s.c.) to induce seizures.

  • Observation: Place rat in a clear plexiglass chamber. Record latency to:

    • Myoclonic jerk.

    • Clonic seizure.

    • Tonic-clonic extension.

  • Validation: Significant increase in latency compared to vehicle confirms GABAergic activity.

Safety Assessment: Rotarod Test

Objective: Differentiate between specific anxiolytic/anticonvulsant effects and non-specific sedation/ataxia.

  • Training: Train rats to stay on a rotating rod (4-40 rpm) for 300s.

  • Testing: Administer compound (100 mg/kg). Test at 30, 60, 120 min.

  • Result: A significant drop in latency to fall indicates motor toxicity (sedation/ataxia), common with high-dose GABA analogues.

References

  • Vigabatrin Pharmacology

    • Title: Vigabatrin: A comprehensive review of its pharmacology and clinical efficacy.
    • Source:Epilepsia.[2][3]

    • Link:[Link]

  • GABA Analogues & Thiophene Bioisosteres

    • Title: Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactiv
    • Source:Journal of the American Chemical Society.
    • Link:[Link]

  • Rodent Dosage Scaling

    • Title: Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
    • Source:U.S. FDA.
    • Link:[Link]

  • PTZ Seizure Model Protocol

    • Title: Animal models of epilepsy: use and limit
    • Source:Neuropsychiatric Disease and Tre
    • Link:[Link]

Sources

Troubleshooting & Optimization

Removing unreacted amine precursors from GABA analogue mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical step in the synthesis of γ-aminobutyric acid (GABA) analogues: the removal of unreacted amine precursors. Achieving high purity is paramount for accurate biological assays and clinical development, and this resource is designed to help you navigate common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted amine precursors from GABA analogue reaction mixtures?

The choice of method depends on the physicochemical properties of your GABA analogue and the unreacted amine (e.g., pKa, polarity, solubility). The three most common strategies are:

  • Liquid-Liquid Extraction (LLE): This is often the first line of defense. By manipulating the pH of the aqueous phase, you can selectively protonate the unreacted amine, making it soluble in the aqueous layer while the desired zwitterionic or neutral GABA analogue remains in the organic layer.[1][2][3]

  • Ion-Exchange Chromatography (IEX): This is a highly effective and widely used technique for separating charged molecules like amino acids and amines.[4][5][6][7] Depending on the charge of your target molecule at a given pH, you can use either cation-exchange[8] or anion-exchange chromatography.

  • Derivatization: In some cases, the unreacted amine can be chemically modified (derivatized) to alter its properties, making it easier to remove by extraction or chromatography.[9][10] For example, reacting the primary amine with an aldehyde or ketone can form an imine, which may be more readily separated.[11]

Q2: Why is pH control so critical during these separations?

pH control is the cornerstone of successfully separating amines and amino acids. The charge state of both the unreacted amine precursor and the GABA analogue is pH-dependent.

  • For Liquid-Liquid Extraction: By adjusting the pH of the aqueous solution, you can exploit the difference in the pKa values between the basic amine precursor and the amphoteric GABA analogue. A typical strategy involves using a dilute acid (like HCl) to wash the organic layer. This protonates the unreacted amine (R-NH₂ → R-NH₃⁺), making it highly soluble in the aqueous phase and effectively removing it from the organic phase containing your product.[1][12][13]

  • For Ion-Exchange Chromatography: The pH of the mobile phase determines the net charge of the molecules and thus their interaction with the stationary phase. For cation-exchange chromatography, a pH below the isoelectric point (pI) of the GABA analogue will give it a net positive charge, allowing it to bind to the negatively charged resin.[7][14] The unreacted amine, also being positively charged, will compete for binding. Elution is then achieved by changing the pH or increasing the salt concentration.[7]

Q3: Can I use crystallization to remove the unreacted amine?

Crystallization can be an effective final purification step, especially for removing trace impurities.[15] However, it is generally not robust enough to remove large quantities of unreacted amine precursor, especially if it has similar solubility properties to your GABA analogue. It is most successfully employed after a primary purification method like extraction or chromatography has removed the bulk of the impurity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process, organized by technique.

Liquid-Liquid Extraction (LLE) Issues

Problem: Poor removal of the amine precursor after acidic wash.

  • Potential Cause 1: Incorrect pH. The pH of the aqueous wash may not be low enough to fully protonate the unreacted amine.

    • Solution: Ensure the pH of the aqueous wash is at least 2 pH units below the pKa of the amine precursor. Use a pH meter or pH paper to verify. You may need to perform multiple washes with the acidic solution to achieve complete removal.[1][12]

  • Potential Cause 2: Emulsion Formation. Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping your product and the impurity at the interface.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) to disrupt it. In stubborn cases, you may need to filter the mixture through a pad of Celite.

  • Potential Cause 3: Product Loss into the Aqueous Layer. If your GABA analogue has some solubility in the acidic aqueous phase, you may lose product during the wash.

    • Solution: After separating the organic layer, you can "back-extract" the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

Ion-Exchange Chromatography (IEX) Issues

Problem: Co-elution of the GABA analogue and the unreacted amine.

  • Potential Cause 1: Inappropriate pH of the Mobile Phase. The pH of your buffer system is not providing sufficient charge difference between your product and the impurity.

    • Solution: Optimize the pH of your loading and elution buffers. For cation-exchange, starting at a pH where both compounds are positively charged but have different net charges can improve separation. A shallow pH gradient during elution can often resolve closely eluting peaks.[7]

  • Potential Cause 2: Incorrect Resin Choice. The type of ion-exchange resin (strong vs. weak) and its capacity can significantly impact separation.

    • Solution: For separating compounds with small pKa differences, a weak ion-exchange resin may provide better selectivity. Ensure the capacity of your column is not being exceeded by the amount of material you are loading.

  • Potential Cause 3: Non-ideal Elution Profile (Peak Tailing). This can be caused by secondary interactions between your molecules and the stationary phase.

    • Solution: Try adding a small amount of an organic modifier (e.g., methanol, acetonitrile) to the mobile phase to disrupt hydrophobic interactions. Optimizing the flow rate can also improve peak shape.

Workflow & Methodologies

Decision-Making Workflow for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Strategy start Start: Crude Reaction Mixture (GABA Analogue + Amine Precursor) check_properties Assess Properties: - pKa of Amine - Solubility of Analogue - Stability of Analogue start->check_properties lle Primary Method: Liquid-Liquid Extraction (LLE) (Acidic Wash) check_properties->lle Amine is basic & Analogue is acid-stable derivatization Alternative Strategy: Derivatization of Amine check_properties->derivatization Similar Properties or Analogue is acid-sensitive check_purity_1 Check Purity (TLC, LC-MS) lle->check_purity_1 iex Secondary Method: Ion-Exchange Chromatography (IEX) check_purity_1->iex Low Purity crystallization Final Polishing: Crystallization check_purity_1->crystallization High Purity check_purity_2 Check Purity (TLC, LC-MS) iex->check_purity_2 derivatization->lle Derivatized amine now has different properties check_purity_2->crystallization High Purity end_product Pure GABA Analogue crystallization->end_product

Caption: Decision tree for selecting a purification strategy.

Protocol 1: General Liquid-Liquid Extraction for Amine Removal

This protocol assumes your GABA analogue is stable to dilute acid and preferentially soluble in an organic solvent like ethyl acetate or dichloromethane.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • First Wash (Acidic): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and gently invert it 10-15 times to mix the phases. Vent the funnel frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine precursor (as the hydrochloride salt).[1][12]

  • Repeat: Repeat the acidic wash (Steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified GABA analogue.

Protocol 2: Ion-Exchange Chromatography (Cation Exchange)

This is a general guideline for purifying a GABA analogue using a strong cation exchange resin.

  • Resin Equilibration: Pack a column with a suitable strong cation exchange resin (e.g., Amberlite 200C).[16] Equilibrate the column by washing with several column volumes of the starting buffer (e.g., 0.1 M sodium citrate buffer, pH 3.0). The starting pH should be low enough to ensure both the GABA analogue and the amine precursor are positively charged.

  • Sample Loading: Dissolve the crude sample in a minimal volume of the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound compounds using a gradient. This can be a pH gradient (e.g., gradually increasing the pH towards the pI of the GABA analogue) or a salt gradient (e.g., a linear gradient of 0 to 1 M NaCl in the starting buffer).[7] The more weakly bound amine precursor should elute before the GABA analogue.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted, which can be accomplished by dialysis, size-exclusion chromatography, or reverse-phase chromatography.

Data Summary Table

The following table provides a hypothetical comparison of purification methods for a GABA analogue contaminated with 15% of a primary amine precursor.

Purification MethodInitial PurityPurity After 1st PassProduct RecoveryTime RequirementKey Consideration
Liquid-Liquid Extraction 85%95-98%>90%Low ( < 1 hour)Requires good solubility difference and product stability at low pH.
Ion-Exchange Chromatography 85%>99%70-85%High (Several hours)Excellent for high purity; requires method development.
Derivatization + Extraction 85%90-95%80-90%Medium (2-3 hours)Useful when LLE/IEX alone are ineffective; adds a reaction step.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Pharmaffiliates. (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: Amines. [Link]

  • Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Google Patents. (2010).
  • Google Patents. (2002).
  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Google Patents. (2011).
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Google Patents. (1999).
  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]

  • YouTube. (2020). Separation of charged molecules by ion-exchange chromatography. [Link]

  • Reddit. (2017). Amino acids and Ion-exchange chromatography. [Link]

  • Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]

  • Google Patents. (1945).
  • The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. [Link]

  • National Center for Biotechnology Information. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]

  • PubMed. (2013). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. [Link]

  • Google Patents. (2015). CN104311437A - Method for extracting, separating and purifying gamma-aminobutyric acid.

Sources

Technical Support Center: Chiral Resolution of 4-Amino-4-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the enantiomeric resolution of 4-Amino-4-(thiophen-2-yl)butanoic acid. This document provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researchers, chromatographers, and professionals in pharmaceutical development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in this specific chiral separation.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the primary decisions you'll face when establishing a chiral separation method for 4-Amino-4-(thiophen-2-yl)butanoic acid.

Q1: What is the best type of chiral stationary phase (CSP) to start with for resolving 4-Amino-4-(thiophen-2-yl)butanoic acid?

A1: For an underivatized primary amino acid like 4-Amino-4-(thiophen-2-yl)butanoic acid, the most promising starting points are CSPs that interact strongly with the primary amine and carboxylic acid functional groups.

  • Top Recommendation - Crown Ether-Based CSPs: These phases, such as Crownpak CR(+) or CR(-), are exceptionally well-suited for separating primary amino acids without derivatization.[1] The chiral recognition mechanism relies on the formation of a host-guest complex between the protonated primary amino group of the analyte and the chiral crown ether cavity.[2][3] The proximity of the thiophene and carboxylate groups to the chiral center will provide the necessary steric and electronic interactions to differentiate the enantiomers.

  • Strong Alternative - Macrocyclic Glycopeptide CSPs: Phases like Astec® CHIROBIOTIC® T or V are highly versatile due to their complex structures, which offer multiple interaction modes including ionic, hydrogen bonding, and π-π interactions.[4][5] Given that the analyte is zwitterionic and contains an aromatic ring, these CSPs provide a high probability of achieving separation.

  • Viable Option - Cinchona Alkaloid-Based Zwitterionic CSPs: These are specifically designed for amphoteric analytes. They operate on a synergistic double ion-pairing mechanism, interacting with both the protonated amine and the deprotonated carboxylate, making them an excellent choice for this compound.[6]

Q2: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode for this separation?

A2: The choice of mobile phase mode is dictated by the selected CSP.

  • For Crown Ether CSPs , the typical mobile phase is an acidic aqueous/organic mixture, which technically falls under reversed-phase or polar ionic mode. A common mobile phase is a simple mixture of methanol or acetonitrile in water with a strong acid like perchloric acid.[1][2] The acid is critical to protonate the amino group for complexation and to suppress silanol activity on the silica support.

  • For Macrocyclic Glycopeptide CSPs , you have flexibility. They can be operated in reversed-phase, normal-phase, or polar organic modes.[7] For an underivatized amino acid, a reversed-phase or polar organic mode (e.g., methanol with a small amount of acid/base additive) is the most logical starting point.[8]

  • For Polysaccharide-Based CSPs , while often used in normal phase, they can also be effective in reversed-phase for derivatized amino acids.[9] For the underivatized form, a polar organic or reversed-phase approach would be more suitable.

Q3: Do I need to derivatize 4-Amino-4-(thiophen-2-yl)butanoic acid before analysis?

A3: No, derivatization is not necessary and is generally not recommended if a direct method is available. Direct enantioseparation on a suitable CSP (like crown ether or macrocyclic glycopeptide) eliminates the need for derivatization, which simplifies sample preparation and avoids potential issues like racemization or incomplete reaction that can compromise the accuracy of your enantiomeric excess (ee) measurement.[4] Indirect methods, which involve derivatizing the analyte with a chiral agent to form diastereomers, are typically used only when direct methods fail.[10][11]

Q4: What are the typical starting conditions for mobile phase, flow rate, and temperature?

A4: A robust starting point is crucial. The following table summarizes recommended initial conditions for the top CSP candidates.

ParameterCrown Ether CSPMacrocyclic Glycopeptide (Teicoplanin)Cinchona Zwitterionic CSP
Mobile Phase 80:20 (v/v) Methanol/Water with 10 mM Perchloric Acid90:10 (v/v) Methanol/Water with 0.1% Formic Acid95:5 (v/v) Methanol/Water with 25mM Formic Acid & 12.5mM Ammonia
Flow Rate 0.8 - 1.0 mL/min for a 4.6 mm ID column0.8 - 1.0 mL/min for a 4.6 mm ID column1.0 mL/min for a 4.6 mm ID column
Temperature 10-25°C (Sub-ambient often improves resolution)[2]25°C25°C
Detection UV at 235 nm (due to the thiophene chromophore)UV at 235 nmUV at 235 nm
Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always begin by analyzing a racemic standard to confirm peak identification and resolution.

Protocol 1: Primary Method Using a Crown Ether-Based CSP

This method is highly recommended due to the specificity of crown ethers for primary amines.

  • Column: ChiroSil® SCA(-) or Crownpak® CR(-) (150 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Prepare a solution of 10 mM perchloric acid in HPLC-grade water. Mix this aqueous solution with HPLC-grade methanol in a ratio of 20:80 (v/v). For example, to make 1 L, mix 200 mL of the aqueous acid solution with 800 mL of methanol. Degas thoroughly.

  • Sample Preparation: Dissolve the racemic standard of 4-Amino-4-(thiophen-2-yl)butanoic acid in the mobile phase to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 15°C. Rationale: Lower temperatures often enhance the stability of the diastereomeric complex, leading to better resolution.[2][3]

    • Injection Volume: 10 µL

    • Detection: UV, 235 nm

  • System Suitability:

    • Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

    • Inject the racemic standard.

    • The target resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

Protocol 2: Alternative Method Using a Macrocyclic Glycopeptide CSP

This method offers a versatile alternative if a crown ether column is unavailable or does not provide adequate separation.

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Mix HPLC-grade methanol and HPLC-grade water in a 90:10 (v/v) ratio. Add formic acid to a final concentration of 0.1%. Degas the solution.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV, 235 nm

  • System Suitability:

    • Equilibrate the column until the baseline is stable.

    • Inject the racemic standard.

    • Confirm that the resolution (Rs) between the enantiomers is ≥ 1.5.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter.

Problem: No Separation / Co-elution

Q: I see only one sharp peak for my racemic standard. What should I try first?

A: This indicates a complete lack of chiral recognition under the current conditions. The first step is to modify the mobile phase to enhance the specific interactions required for separation.

Start Single Peak Observed (No Separation) CSP_Type Which CSP are you using? Start->CSP_Type Crown Crown Ether CSP CSP_Type->Crown Crown Ether Macro Macrocyclic/ Zwitterionic CSP CSP_Type->Macro Other Crown_Action1 1. Decrease Temperature (e.g., to 10°C or 5°C) Crown->Crown_Action1 Macro_Action1 1. Change Organic Modifier (Methanol <-> Acetonitrile) Macro->Macro_Action1 Crown_Action2 2. Decrease Methanol % (e.g., to 70% or 60%) Crown_Action1->Crown_Action2 Crown_Action3 3. Change Acid (Perchloric > Sulfuric > TFA) Crown_Action2->Crown_Action3 Macro_Action2 2. Alter Additive pH/Type (e.g., add ammonium acetate) Macro_Action1->Macro_Action2 Macro_Action3 3. Switch to Polar Organic Mode (e.g., 100% Methanol + additives) Macro_Action2->Macro_Action3

Caption: Initial troubleshooting for co-eluting peaks.

  • For Crown Ether CSPs:

    • Decrease Temperature: Chiral recognition on crown ether phases is often enthalpically driven. Reducing the column temperature (e.g., to 10°C or even 5°C) can significantly increase selectivity.[2]

    • Reduce Organic Modifier: Decreasing the percentage of methanol (e.g., from 80% to 70%) will increase retention and may allow for better interaction with the CSP, thereby inducing separation.

  • For Macrocyclic/Zwitterionic CSPs:

    • Change Organic Modifier: Switch from methanol to acetonitrile or vice-versa. These solvents have different properties and can fundamentally alter the interactions between the analyte and the CSP.[7]

    • Adjust Additives: The ionic interactions are key. Change the concentration or type of additive. If using formic acid, try adding ammonium acetate to create a buffered system, which can significantly modulate retention and selectivity on these phases.

Problem: Poor Resolution (Rs < 1.5)

Q: My peaks are partially separated but not baseline resolved. How can I improve the resolution?

A: Poor resolution means you have some selectivity (α > 1) but need to improve either the selectivity or the column efficiency (N).

Start Poor Resolution (0 < Rs < 1.5) Path1 Improve Efficiency (N) Start->Path1 Path2 Improve Selectivity (α) Start->Path2 Action1a Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) Path1->Action1a Action2a Decrease Temperature Path2->Action2a Action1b Check for extra-column volume and dead volume Action1a->Action1b Action2b Adjust Mobile Phase (% Organic, Additive) Action2a->Action2b Action2c Try a different CSP type Action2b->Action2c

Caption: Troubleshooting logic for improving poor resolution.

  • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for the enantiomers to interact with the CSP, often leading to better separation. This is one of the easiest parameters to adjust.

  • Optimize Temperature: As mentioned, for crown ether columns, lowering the temperature is a powerful tool to increase selectivity (α).[3] For other columns, a temperature screen (e.g., 15°C, 25°C, 40°C) can reveal an optimum.

  • Fine-Tune the Mobile Phase:

    • Organic Modifier Percentage: Make small, systematic changes to the organic modifier concentration (e.g., in 2-5% increments). This will alter retention and can improve the separation factor.

    • Additive Concentration: The concentration of the acid (for crown ethers) or buffer salts can be critical.[7] Small adjustments can have a large impact on selectivity.

Problem: Poor Peak Shape (Tailing)

Q: My peaks are tailing significantly (Tailing Factor > 2.0). What are the common causes for this amino acid analyte?

A: Peak tailing for a zwitterionic compound like this is often caused by unwanted secondary interactions with the stationary phase support or by a mismatch between the sample solvent and the mobile phase.

  • Check for Unwanted Ionic Interactions: The primary amine is basic and can interact with acidic residual silanols on the silica support.

    • Solution: Ensure your mobile phase is sufficiently acidic (for crown ether mode) to keep the silanols protonated and non-ionized. If using a macrocyclic or zwitterionic phase, ensure the ionic strength of your mobile phase is adequate to shield these interactions.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Always dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can dissolve the sample and inject the smallest possible volume.

  • Column Overload: Injecting too much mass on the column can lead to tailing.

    • Solution: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves, you were likely overloading the column.

Problem: Inverting Elution Order

Q: I need to quantify a small enantiomeric impurity, but it elutes on the tail of the main peak. Can I reverse the elution order?

A: Yes, reversing the elution order is a powerful strategy for trace enantiomer analysis. The method depends on your CSP.

  • Crown Ether CSPs: These are available with both (+) and (-) chirality (e.g., Crownpak CR(+) and CR(-)). Simply switching from one column to its enantiomeric counterpart will reverse the elution order.[1]

  • Cinchona Alkaloid Zwitterionic CSPs: These are also available as pseudo-enantiomeric pairs (e.g., ZWIX(+) and ZWIX(-)). Switching columns will reverse the elution order.[6]

  • Macrocyclic Glycopeptide CSPs: While not true enantiomers, different columns in this family (e.g., CHIROBIOTIC T vs. CHIROBIOTIC R) can sometimes provide a reversal of elution order for a given analyte under the same mobile phase conditions.[5] This must be determined empirically.

References
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science | Oxford Academic. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Semantic Scholar. [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Regis Technologies. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

Sources

Overcoming catalyst poisoning by sulfur in thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is Catalyst Control , your technical support center for advanced organometallic chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is your troubleshooting guide for handling thiophene derivatives. We do not offer generic advice here; we provide field-validated protocols to overcome the "Thiophene Paradox"—where the sulfur atom essential for your pharmacophore is the same atom killing your catalyst.

Module 1: The Mechanistic Root Cause

Subject: Why is my catalyst dying? (The


-Orbital Blockade)

Before fixing the reaction, you must understand the failure mode. Sulfur is not just a spectator; it is a competitive ligand.

The Poisoning Mechanism: Transition metals (Pd, Pt, Ni) rely on accessible


-orbitals to coordinate substrates (oxidative addition). Thiophene sulfur possesses two lone pairs.
  • 
    -Donation:  The S atom acts as a soft Lewis base, donating electron density into the metal's empty 
    
    
    
    orbitals.
  • 
    -Backbonding:  The metal donates electron density back into the sulfur's empty 
    
    
    
    -orbitals (or
    
    
    orbitals), creating a tight, non-labile bond.
  • The Result: The catalyst surface or center becomes "capped" by sulfur. The catalytic cycle halts because the metal cannot coordinate the olefin, halide, or hydrogen required for the next step.

Visualizing the Problem & Solution

The following diagram illustrates how bulky ligands (NHC) physically prevent the sulfur atom from coordinating, while allowing the smaller reactive site (C-X bond) to enter.

PoisoningMechanism cluster_0 Standard Phosphine Ligand (Failure) cluster_1 NHC Ligand (Success) Pd_Old Pd(PPh3)4 Center Poisoning Irreversible S-Pd Bond (Active Site Blocked) Pd_Old->Poisoning Thiophene_S Thiophene (S-atom) Thiophene_S->Pd_Old Strong Coordination Pd_NHC Pd-PEPPSI-IPr Steric_Shield Bulky 'Wingtip' Groups (Steric Shield) Pd_NHC->Steric_Shield Steric_Shield->Thiophene_S Repulsion Substrate Aryl Halide (C-X) Steric_Shield->Substrate Permits Entry Success Oxidative Addition (S-atom repelled) Substrate->Success

Caption: Mechanism of steric shielding using bulky NHC ligands to prevent sulfur poisoning during oxidative addition.

Module 2: Cross-Coupling Protocols (Suzuki/Buchwald)

Issue: Low yields in Suzuki-Miyaura coupling of chlorothiophenes. Diagnosis: Standard phosphine ligands (


, dppf) are being displaced by the thiophene sulfur, leading to Pd black precipitation.
The Solution: The "Throw Away the Phosphine" Protocol

You must switch to N-Heterocyclic Carbene (NHC) ligands or ultra-bulky phosphines. The Pd-NHC bond is stronger than the Pd-S bond, and the "wingtip" steric bulk prevents the sulfur from approaching the metal center.

Recommended Catalyst: Pd-PEPPSI-IPr ([1.1], [1.2]) Why? The pyridine "throw-away" ligand stabilizes the precatalyst but dissociates easily to reveal the active 12-electron species. The IPr ligand is too bulky to allow S-coordination but allows C-Cl insertion.

Protocol: Suzuki Coupling on Thiophene Core Target: Coupling 3-chlorothiophene with Phenylboronic acid.

ParameterSpecificationRationale
Catalyst Pd-PEPPSI-IPr (1.0 - 2.0 mol%)Extremely robust against S-poisoning; air stable.
Base

(2.0 equiv)
Mild base prevents decomposition of sensitive thiophenes.
Solvent Dioxane/Water (4:1) or Toluene/KOHBiphasic systems often help solubilize boronic acids while protecting the catalyst.
Temp 80°CActivation of the PEPPSI precatalyst requires heat to eject the pyridine ligand.
Time 2 - 4 HoursFast kinetics prevent long-term catalyst deactivation.

Step-by-Step Workflow:

  • Charge: Add Pd-PEPPSI-IPr (1 mol%), Boronic Acid (1.5 equiv), and Base to the reaction vessel in air (it is stable).

  • Inert: Seal and purge with Argon x3.

  • Inject: Add degassed solvent and the Halothiophene substrate via syringe.

  • Heat: Stir vigorously at 80°C.

  • Checkpoint (Self-Validation): At 30 mins, the solution should be a clear amber/brown. If it turns black (Pd precipitation) immediately, your solvent was not degassed, or the thiophene has free thiol impurities.

Module 3: Hydrogenation Protocols

Issue: "I need to reduce a nitro group on a thiophene ring, but the reaction either fails (0% conversion) or I hydrogenate the ring (over-reduction)." Diagnosis:

  • 0% Conversion: The sulfur poisoned the Pt/Pd surface immediately.

  • Ring Reduction: You used fresh Pd/C, which is too active and attacks the aromatic thiophene ring.

The Solution: Sulfided Platinum (Pt(S)/C)

You must use a catalyst that is already poisoned. By pre-sulfiding the catalyst, you occupy the highly active sites that attack the aromatic ring, leaving only the sites active enough to reduce the nitro/alkene functionality.

Protocol: Selective Nitro Reduction Target: Converting 2-nitrothiophene to 2-aminothiophene.

ParameterSpecificationRationale
Catalyst 5% Pt(S)/C (Sulfided Platinum)Commercially available as "Sulfided". Do not use standard Pt/C.
Loading High (5-10 wt% relative to substrate)S-poisoned catalysts have lower Turnover Frequencies (TOF); mass transfer is key.
Pressure 10 - 20 bar

Higher pressure is needed to overcome the lower activity of the sulfided surface.
Solvent MeOH or EtOAcAvoid amines; they can further poison the surface.

Troubleshooting Q&A:

  • Q: Can I make my own sulfided catalyst?

    • A: Yes. Add 5% DMSO or dilute thiophene to your reaction mixture before adding the standard Pt/C. Stir for 30 mins, then introduce

      
      . This generates the poison in situ.
      
  • Q: The reaction stalled at 50%.

    • A: Thiophene amines are known to bind to the metal surface. Add an acidic modifier (e.g., 0.5 equiv Acetic Acid) to protonate the amine product, preventing it from binding to the Pt surface.

Module 4: Decision Matrix & Scavenging

Subject: Choosing the right path and cleaning up.

Use this decision tree to select your experimental setup.

DecisionTree Start Start: Thiophene Reaction Type Reaction Type? Start->Type Coupling C-C Coupling (Suzuki/Heck) Type->Coupling Hydro Hydrogenation (NO2 -> NH2) Type->Hydro Cat_Select Use Pd-NHC (PEPPSI) or Pd-XPhos Coupling->Cat_Select Cat_Hydro Use Sulfided Pt/C (Pt(S)/C) Hydro->Cat_Hydro Check_Yield Yield < 50%? Cat_Select->Check_Yield Add_Cu Add CuTC (Scavenger) (Stille/Liebeskind) Check_Yield->Add_Cu Yes (Stille) Opt_Temp Increase Temp >80C (Activate NHC) Check_Yield->Opt_Temp Yes (Suzuki) Check_Stall Stalls mid-reaction? Cat_Hydro->Check_Stall Add_Acid Add AcOH (Prevent Amine Poisoning) Check_Stall->Add_Acid Yes

Caption: Decision matrix for catalyst selection based on reaction type and failure modes.

Post-Reaction Purification (Scavenging)

Even if the reaction works, residual sulfur-metal complexes are toxic.

  • Problem: Pd leaching into the product.

  • Solution: Treat the organic phase with Silica-supported Thiol scavengers (e.g., Si-Thiol) or activated carbon. The high surface area thiol binds the Pd more strongly than the thiophene substrate does.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1] Journal of Organic Chemistry, 2017.[1]

  • Szostak, M., et al. "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst."[1] Molecules, 2023.[2][3]

  • American Elements. "Platinum, Sulfided, on Carbon: Technical Specifications for Hydrogenation."

  • TCI Chemicals. "Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation."

  • Bach, T., et al. "Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes." Chemistry - A European Journal, 2015.

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 4-Amino-4-(thiophen-2-yl)butanoic Acid: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 4-Amino-4-(thiophen-2-yl)butanoic acid, a molecule of interest for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its potential as a scaffold in medicinal chemistry, presents a compelling case for rigorous analytical scrutiny. This guide offers a deep dive into the analysis of this compound, with a primary focus on the predictive interpretation of its 1H Nuclear Magnetic Resonance (NMR) spectrum. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of the analytical choices and expected outcomes, thereby empowering researchers in their own structural elucidation endeavors.

The Predicted 1H NMR Landscape of 4-Amino-4-(thiophen-2-yl)butanoic acid

1H NMR spectroscopy stands as an unparalleled tool for delineating the precise arrangement of protons within a molecule, offering a fingerprint of its structure.[1] While an experimental spectrum is the ultimate arbiter, a robust prediction based on established principles and data from analogous structures provides a powerful framework for confirmation and interpretation.

The structure of 4-Amino-4-(thiophen-2-yl)butanoic acid, presented below, reveals several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum.

Caption: Molecular structure of 4-Amino-4-(thiophen-2-yl)butanoic acid with key proton groups labeled.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted 1H NMR spectral data for 4-Amino-4-(thiophen-2-yl)butanoic acid are summarized in the table below. These predictions are derived from the foundational principles of chemical shift theory, considering the influence of electronegativity, magnetic anisotropy, and spin-spin coupling.[2][3]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Hc ~ 2.2 - 2.6Triplet (t)Jcb ≈ 7 HzThese protons are on a carbon (C2) alpha to a carbonyl group, which is deshielding.[4][5] They are coupled to the two adjacent Hb protons, resulting in a triplet.
Hb ~ 1.8 - 2.1Multiplet (m)Jbc ≈ 7 Hz, Jba ≈ 7 HzPositioned on the C3 carbon, these protons are coupled to both Hc and Ha, leading to a complex multiplet. Their chemical shift is typical for aliphatic protons in a butanoic acid chain.[6][7]
Ha ~ 4.0 - 4.5Triplet (t) or Multiplet (m)Jab ≈ 7 HzThis proton is on the C4 carbon, which is alpha to both the electron-withdrawing amino group and the thiophene ring.[8][9] This environment causes a significant downfield shift. It will be split by the adjacent Hb protons.
Thiophene Protons ~ 6.9 - 7.5Multiplets (m)J ≈ 1-5 HzThe protons on the thiophene ring will appear in the aromatic region.[4] Their exact shifts and multiplicities will depend on the specific coupling between them, which are typically small for thiophene rings.
-NH2 ~ 1.0 - 5.0 (broad)Singlet (s, broad)N/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[9] They often appear as a broad singlet due to rapid exchange and do not typically couple with adjacent protons.
-COOH ~ 10.0 - 13.0 (broad)Singlet (s, broad)N/AThe carboxylic acid proton is highly deshielded and appears far downfield, often as a broad singlet.[6] This signal is a characteristic feature of carboxylic acids.

A Robust Protocol for 1H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is paramount. The following workflow outlines the key steps for the 1H NMR analysis of a compound like 4-Amino-4-(thiophen-2-yl)butanoic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument setup Set up experiment (e.g., 400 MHz, 16 scans, appropriate spectral width) instrument->setup acquire Acquire Free Induction Decay (FID) data setup->acquire fourier Apply Fourier Transform to FID acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate reference Reference spectrum to residual solvent peak or TMS integrate->reference

Caption: A standardized workflow for 1H NMR analysis.

The choice of a deuterated solvent is critical. While CDCl3 is common, a solvent like DMSO-d6 is often preferred for amino acids as it can slow down the exchange of the -NH2 and -COOH protons, sometimes allowing for their observation as sharper signals.

Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerhouse for structural elucidation, a comprehensive characterization often necessitates a multi-faceted analytical approach. The following table compares 1H NMR with other common techniques used in the analysis of amino acid derivatives.

Technique Principle Information Provided Advantages Disadvantages
1H NMR Spectroscopy Measures the absorption of radiofrequency energy by protons in a magnetic field.Detailed structural information, including proton connectivity, stereochemistry, and conformational analysis.Non-destructive, provides unambiguous structural data, relatively fast for soluble samples.Lower sensitivity compared to mass spectrometry, complex spectra for large molecules, requires pure samples.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Purity assessment, quantification, and isolation of the compound.High resolution and sensitivity, widely applicable, can be automated for high throughput.[10]Provides limited structural information, requires reference standards for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection using mass spectrometry.[10][11]Identification and quantification of volatile derivatives of the analyte.Excellent separation efficiency and sensitivity, provides molecular weight and fragmentation data for structural clues.[11]Requires derivatization for non-volatile compounds like amino acids, potential for thermal degradation.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.[10][12]Highly sensitive and selective quantification, molecular weight determination, and structural information from fragmentation patterns.High sensitivity and selectivity, suitable for complex matrices, provides both qualitative and quantitative data.[12]Higher cost and complexity, potential for matrix effects and ion suppression.

Conclusion: An Integrated Approach to Structural Verification

The predicted 1H NMR spectrum of 4-Amino-4-(thiophen-2-yl)butanoic acid provides a detailed roadmap for its structural confirmation. The distinct chemical shifts and coupling patterns of the aliphatic chain and the thiophene ring protons offer a unique spectroscopic signature. However, for comprehensive characterization, especially in the context of drug development where purity and quantification are paramount, an integrated analytical strategy is indispensable.

By combining the unparalleled structural insights from 1H NMR with the quantitative power and purity assessment capabilities of techniques like HPLC and LC-MS/MS, researchers can build a self-validating system of analysis. This multi-technique approach ensures the highest level of confidence in the identity, purity, and quality of novel chemical entities, paving the way for their successful advancement in the development pipeline.

References

  • Scribd. Factor Affecting Proton NMR | PDF | Proton Nuclear Magnetic Resonance. Available from: [Link].

  • University of Calgary. NMR spectroscopy. Available from: [Link].

  • Slideshare. Factors affecting chemical shift | PDF. Available from: [Link].

  • Chemistry LibreTexts. 13.9: Chemical Shifts in ¹H NMR Spectroscopy. 2023. Available from: [Link].

  • Online Organic Chemistry Tutor. Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Available from: [Link].

  • Scribd. 1H NMR Chemical Shifts of Alkanes | PDF | Proton Nuclear Magnetic Resonance. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. 1981. Available from: [Link].

  • Stack Exchange. Why is proton coupling through bonds and how does this affect identical protons? 2014. Available from: [Link].

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link].

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link].

  • Reddit. NMR coupling, through bond or spatial? Or does it depend on type of NMR used? 2017. Available from: [Link].

  • PubMed. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. 2012. Available from: [Link].

  • Chemistry LibreTexts. J-Coupling (Scalar). 2023. Available from: [Link].

  • bioRxiv. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. Available from: [Link].

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available from: [Link].

  • Chem 203. 1H NMR Chemical Shifts. Available from: [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link].

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. 2023. Available from: [Link].

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024. Available from: [Link].

  • Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link].

  • JoVE. Video: NMR Spectroscopy Of Amines. 2025. Available from: [Link].

Sources

Comparative potency of 4-Amino-4-(thiophen-2-yl)butanoic acid vs Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of 4-Amino-3-(thiophen-2-yl)butanoic acid (Thiophene Bioisostere) vs. Baclofen

Executive Summary & Nomenclature Clarification

Nomenclature Alert: The specific nomenclature "4-Amino-4-(thiophen-2-yl)butanoic acid" refers to a gamma-substituted GABA analogue. However, established Structure-Activity Relationship (SAR) data confirms that GABA-B receptor agonism requires the aromatic lipophilic moiety at the beta-position (3-position).

  • Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid (Beta-substituted).

  • Target Analogue: 4-amino-3-(thiophen-2-yl)butanoic acid (Beta-substituted).

A gamma-substituted isomer (4-position) would structurally resemble GABA-transaminase (GABA-AT) inhibitors like Vigabatrin, rather than GABA-B agonists. Therefore, to provide a scientifically valid comparison of potency against Baclofen, this guide analyzes the 3-(thiophen-2-yl) bioisostere, often referred to in literature as the "Thiophene Analogue of Baclofen."

Core Findings:

  • Baclofen remains the superior agonist in terms of binding affinity (

    
    ).
    
  • The 5-chloro-thiophene analogue (4-amino-3-(5-chlorothiophen-2-yl)butanoic acid) is the most potent thiophene derivative (

    
    ), exhibiting roughly 50% of the potency of Baclofen .
    
  • The unsubstituted thiophene analogue is significantly less potent, following the trend seen with Phenibut (unsubstituted phenyl) vs. Baclofen (chlorinated phenyl).

Chemical Structure & Bioisosterism

The primary difference lies in the lipophilic domain required for the GABA-B receptor's allosteric binding pocket.

FeatureBaclofen Thiophene Analogue (5-Cl)
IUPAC Name 4-amino-3-(4-chlorophenyl)butanoic acid4-amino-3-(5-chlorothiophen-2-yl)butanoic acid
Aromatic Ring Phenyl (Benzene)Thiophene (Heterocycle)
Electronic Character

-electron rich, 6-membered ring

-excessive, 5-membered ring (S-heteroatom)
Steric Profile Larger hydrophobic volumeSlightly smaller, planar geometry
Key Substituent 4-Chloro (Para)5-Chloro (Alpha to Sulfur)

Bioisosteric Rationale: The thiophene ring is a classic bioisostere for the phenyl ring. It occupies similar space but offers different electronic distribution. In GABA-B agonists, the chlorine atom at the para position (Baclofen) or position 5 (Thiophene) is critical for high-affinity binding, likely due to a specific halogen bond or hydrophobic interaction within the receptor cleft.

Comparative Potency Data

The following data is synthesized from radioligand binding assays displacing


-Baclofen from rat cerebellar membrane preparations.

Table 1: Binding Affinity (


) Comparison 
CompoundSubstituent (R)

(

)
Relative Potency (vs Baclofen)
Baclofen (Racemic) 4-Cl-Phenyl0.33 1.00 (Reference)
5-Cl-Thiophene Analogue 5-Cl-Thiophen-2-yl0.61~0.54
5-Me-Thiophene Analogue 5-Me-Thiophen-2-yl1.34~0.25
Phenibut Phenyl (Unsubstituted)~100.0*< 0.01

*Note: Unsubstituted analogues (Phenibut and the basic Thiophene analogue) show drastically reduced affinity compared to their chlorinated counterparts, highlighting the necessity of the halogen substituent for potency.

Mechanism of Action & Signaling Pathway

Both compounds function as selective GABA-B Receptor Agonists .

  • Receptor Type: G-Protein Coupled Receptor (GPCR), obligate heterodimer (GABA-B1/GABA-B2).

  • Mechanism: Activation leads to the dissociation of the

    
     and 
    
    
    
    subunits.
    • Presynaptic:

      
       inhibits Voltage-Gated Calcium Channels (VGCC), reducing neurotransmitter release (glutamate/GABA).
      
    • Postsynaptic:

      
       activates G-protein Coupled Inwardly Rectifying Potassium Channels (GIRK), causing hyperpolarization.
      
    • Intracellular:

      
       inhibits Adenylyl Cyclase, reducing cAMP levels.
      
Pathway Visualization

GABAB_Pathway Agonist Agonist (Baclofen / Thiophene Analogue) Receptor GABA-B Receptor (Heterodimer) Agonist->Receptor Binds G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activates G_Alpha G-alpha (i/o) G_Protein->G_Alpha Dissociates G_BetaGamma G-beta/gamma G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits VGCC Volt-Gated Ca2+ Channels (Presynaptic) G_BetaGamma->VGCC Inhibits GIRK GIRK K+ Channels (Postsynaptic) G_BetaGamma->GIRK Activates cAMP Decreased cAMP AC->cAMP Result NeuroRelease Inhibited Neurotransmitter Release VGCC->NeuroRelease Result Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Result

Caption: Signal transduction pathway shared by Baclofen and its Thiophene analogues upon GABA-B receptor activation.

Experimental Protocol: Radioligand Binding Assay

To replicate the potency data, use the following standardized protocol for determining


 values.

Objective: Measure the ability of the test compound (Thiophene analogue) to displace


-Baclofen from synaptic membranes.

Materials:

  • Ligand:

    
    -Baclofen (Specific Activity ~50-80 Ci/mmol).
    
  • Tissue: Rat cerebellar synaptic membranes (rich in GABA-B receptors).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

    
    .
    

Workflow:

  • Membrane Preparation:

    • Homogenize rat cerebellum in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in Tris-HCl buffer. Wash twice to remove endogenous GABA (critical step).

  • Incubation:

    • Prepare assay tubes containing:

      • 100

        
         Membrane suspension (approx. 200 
        
        
        
        protein).
      • 50

        
        
        
        
        
        -Baclofen (Final conc. 10 nM).
      • 50

        
         Test Compound (Thiophene analogue) at varying concentrations (
        
        
        
        to
        
        
        ).
    • Non-Specific Binding Control: Include tubes with 100

      
       Isoguvacine (GABA-A blocker) + 100 
      
      
      
      unlabeled Baclofen.
  • Equilibrium: Incubate at 20°C for 45 minutes.

  • Termination:

    • Rapid filtration through Whatman GF/B filters using a cell harvester.

    • Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification:

    • Transfer filters to scintillation vials with cocktail.

    • Count radioactivity (CPM) via Liquid Scintillation Counter.

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Berthelot, P., et al. (1991).[1][2][3][4] "3-Thienyl- and 3-furylaminobutyric acids.[5][1][2][3][4] Synthesis and binding GABA-B receptor studies." Journal of Medicinal Chemistry, 34(8), 2557–2560.

    • [5]

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247–264.

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology, 58, 19–62.

Sources

Melting point determination of 4-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Thermal Analysis & Melting Point Determination of 4-Amino-4-(thiophen-2-yl)butanoic acid Hydrochloride Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary

In the development of GABAergic therapeutics, 4-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride represents a critical structural analog to established agents like Baclofen and Vigabatrin. However, its characterization presents distinct challenges compared to its phenyl-substituted counterparts. As a zwitterionic amino acid salt, this compound exhibits complex thermal behavior—often undergoing dehydration, dehydrochlorination, or intramolecular cyclization (lactamization) coincident with melting.

This guide objectively compares the two primary methodologies for determining its melting point: Automated Capillary Optometry (the traditional standard) and Differential Scanning Calorimetry (DSC) (the analytical gold standard). We further benchmark the compound’s thermal stability against its structural alternative, Baclofen HCl , to provide context for formulation scientists.

Chemical Context & The Thermal Challenge

The target compound is a


-substituted 

-amino acid hydrochloride. Unlike simple organic solids, amino acid salts do not simply "melt"; they transition through a complex lattice collapse often driven by the breaking of hydrogen bond networks followed immediately by decomposition.
The Structural Alternatives
  • Target: 4-Amino-4-(thiophen-2-yl)butanoic acid HCl (Thiophene-GABA analog).

    • Properties: Electron-rich thiophene ring; potential for oxidative instability; high hygroscopicity due to HCl salt.

  • Alternative (Benchmark): Baclofen HCl (4-Amino-3-(4-chlorophenyl)butanoic acid HCl).

    • Properties: Electron-poor phenyl ring; well-characterized thermal profile (

      
       with decomp).
      

Why the distinction matters: The thiophene ring is less aromatic and more reactive than the phenyl ring in Baclofen. This lowers the onset temperature for thermal degradation, making "visual" melting point determination highly prone to operator error.

Methodological Comparison: Capillary vs. DSC[1]

The following table contrasts the performance of the two primary methods for this specific compound.

Table 1: Performance Matrix for Amino Acid HCl Salts
FeatureMethod A: Automated Capillary (Optomelt)Method B: Differential Scanning Calorimetry (DSC)
Principle Visual/Optical detection of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic/Exothermic events).
Detection of

Subjective/Error-Prone. Darkening (decomposition) often masks the liquidus point.Precise. Distinguishes melting (endotherm) from decomposition (exotherm/irregular baseline).
Purity Indication Broad range (

) indicates impurity, but cannot quantify it.
Purity calculation possible via Van't Hoff equation (if melt is pure).
Sample Requirement High (~2–5 mg). Destructive.Low (~1–3 mg). Destructive (usually).
Atmosphere Control Limited (Air). Promotes oxidation of the thiophene ring.Excellent (Inert

). Suppresses oxidative degradation.
Verdict Screening Only. Suitable for rough purity checks in early synthesis.Validation Standard. Required for CoA and stability profiling.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Recommended)

Objective: To determine the onset melting temperature (


) and distinguish it from the decomposition exotherm (

).

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

Step-by-Step Workflow:

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards at the same heating rate intended for the sample.
  • Sample Preparation:

    • Weigh 1.5–2.5 mg of dried 4-Amino-4-(thiophen-2-yl)butanoic acid HCl into a Tzero Aluminum Pan .

    • Crucial Step: If the sample is hygroscopic (common for HCl salts), use a hermetically sealed pan with a pinhole (to allow escaping HCl/water gas without rupturing the pan) or a crimped lid.

  • Purge Gas: Set Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidation of the thiophene ring during heating.
    
  • Thermal Cycle:

    • Equilibrate at

      
      .[1][2]
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis:

    • Identify the first major endothermic event (Melting).

    • Integrate the peak to find

      
       (extrapolated onset) and 
      
      
      
      (Enthalpy of Fusion).
    • Watch for immediate exothermic baseline drift post-melt (Decomposition).

Protocol B: Capillary Method (Routine Screening)

Objective: Rapid confirmation of identity.

  • Sample Prep: Dry the sample in a vacuum oven at

    
     for 4 hours to remove surface moisture. Pack into a glass capillary to a height of 3 mm. Compact strictly (loose packing causes uneven heat transfer).
    
  • Ramp: Fast ramp (

    
    ) to 
    
    
    
    , then slow ramp (
    
    
    ) until melt.
  • Observation: Record the temperature at the first sign of liquid (Meniscus point) and the temperature of the clear point.

    • Warning: If the sample turns brown/black before flowing, report as "Decomposition > [Temp]°C" rather than a melting point.

Visualizing the Decision Logic

The following diagram illustrates the decision process for characterizing this compound, highlighting the role of TGA (Thermogravimetric Analysis) as a supporting technique.

ThermalAnalysisWorkflow Start Sample: 4-Amino-4-(thiophen-2-yl) butanoic acid HCl CheckHygro Is sample hygroscopic? Start->CheckHygro TGA Run TGA (Thermogravimetric Analysis) Check for volatiles < 100°C CheckHygro->TGA Validation Decision Significant Weight Loss? TGA->Decision Dry Vacuum Dry Sample (40°C, <10 mbar) Decision->Dry Yes (>1%) DSC_Hermetic DSC (Hermetic Pan) Prevent moisture uptake Decision->DSC_Hermetic No (<1%) DSC_Pinhole DSC (Pinhole Pan) Allow gas escape Dry->DSC_Pinhole Capillary Capillary Method (Screening Only) Dry->Capillary Result Determine Tm (Onset) vs Td (Decomp) DSC_Pinhole->Result DSC_Hermetic->Result Capillary->Result Low Precision

Figure 1: Analytical workflow for determining thermal properties of hygroscopic amino acid salts. TGA is utilized first to rule out solvate/hydrate interference before precise DSC measurement.

Comparative Data Analysis

Based on the structural properties of thiophene-substituted amino acids versus phenyl-substituted analogs (Baclofen), the following data profile is expected.

Table 2: Thermal Stability Profile (Representative Data)
Property4-Amino-4-(thiophen-2-yl)butanoic acid HClBaclofen HCl (Reference)Interpretation
Melting Onset (

)
185–195°C (Typical for thiophene analogs)206–208°C The thiophene ring disrupts crystal packing efficiency compared to the phenyl ring, lowering

.
Decomposition (

)
Immediate post-melt (

)
Distinct (

)
The thiophene analog is thermally labile; precise DSC is required to catch the melt before degradation.
Hygroscopicity HighModerateThe target compound requires stricter humidity control during handling.
Visual Appearance White solid

Brown melt (Charring)
White solid

Clear/Yellow melt
Capillary method will likely yield a "decomposition range" rather than a sharp melt for the thiophene derivative.
Mechanism of Failure in Capillary Method

For 4-Amino-4-(thiophen-2-yl)butanoic acid HCl, the primary failure mode in capillary analysis is Lactamization . Upon heating, the


-amino group attacks the carboxylic acid (or activated carbonyl), expelling water/HCl and forming a lactam (pyrrolidone derivative).
  • Reaction:

    
    -Amino Acid 
    
    
    
    Pyrrolidone derivative +
    
    
    .
  • Consequence: The observed "melting point" is actually the melting point of the mixture of the acid and its lactam impurity (depression of MP), or the decomposition temperature.

Conclusion & Recommendation

For the characterization of 4-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride , the Capillary Method is insufficient for regulatory or high-quality research purposes due to the compound's propensity for simultaneous melting and decomposition (lactamization).

Final Recommendation: Use DSC with a pinhole aluminum pan at a ramp rate of


 under Nitrogen. Report the Extrapolated Onset Temperature  as the melting point, noting "with decomposition." Use TGA to confirm that pre-melt weight loss is solely due to desolvation and not early degradation.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Giron, D. (2002). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

  • Mettler Toledo. (2024). "Thermal Analysis of Amino Acids and Proteins." UserCom, 18. Link

  • Santa Cruz Biotechnology. (2024). "4-(2-Thienyl)butyric acid Product Data." (Structural analog reference for thiophene stability). Link

  • PubChem. (2024). "Compound Summary: 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)." (Reference standard data). Link

Sources

Comparative Crystallographic Guide: 4-Amino-4-(thiophen-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis of 4-Amino-4-(thiophen-2-yl)butanoic acid , a


-substituted analog of GABA (gamma-aminobutyric acid). Designed for medicinal chemists and crystallographers, this document compares the thiophene-substituted variant with its phenyl bioisostere (4-Amino-4-phenylbutanoic acid ) and standard GABA analogs.

The guide addresses the crystallographic challenges associated with the thiophene ring—specifically rotational disorder and sulfur-mediated interactions—and provides validated protocols for crystal growth and data collection.

Structural Fundamentals & Bioisosterism

The molecule of interest is a


-amino acid where the 

-carbon is substituted with a thiophen-2-yl ring. This modification is a classic bioisosteric replacement for the phenyl group found in analogs like 4-Amino-4-phenylbutanoic acid (an isomer of Phenibut).
Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 4-Amino-4-(thiophen-2-yl)butanoic acid

  • Common Class:

    
    -Aryl-GABA Analog
    
  • Molecular Formula:

    
    
    
  • Key Feature: The thiophene ring serves as a lipophilic, electron-rich scaffold that mimics the phenyl ring but introduces specific electronic vectors via the sulfur atom.

Bioisosteric Comparison: Thiophene vs. Phenyl

In crystallographic contexts, the replacement of a phenyl ring with thiophene introduces distinct packing behaviors:

FeaturePhenyl Analog (

)
Thiophene Analog (

)
Ring Geometry 6-membered, planar,

(idealized)
5-membered, planar,

Sterics Larger Van der Waals volumeSmaller; Angles

at Sulfur
Electronic

-

stacking dominant
S...S and S...

interactions possible
Crystal Disorder Rare (unless rotating)High Risk: 180° rotational disorder (S vs C=C)
H-Bonding Amine-Carboxyl (Zwitterionic)Amine-Carboxyl + Potential S...H-N contacts

Crystallographic Data Analysis[5][7]

While direct public deposition of the specific 4-Amino-4-(thiophen-2-yl)butanoic acid crystal structure is limited compared to commercial drugs like Pregabalin, its lattice behavior can be rigorously inferred from the structural class of


-amino acids  and thiophene-substituted bioisosteres .
A. Zwitterionic Character

Like GABA and Pregabalin, 4-Amino-4-(thiophen-2-yl)butanoic acid crystallizes as a zwitterion in the solid state.

  • Protonation: The carboxyl group is deprotonated (

    
    ) and the amino group is protonated (
    
    
    
    ).
  • Lattice Stabilization: The primary cohesive force is a 3D network of

    
     hydrogen bonds, typically forming "head-to-tail" chains or sheets.
    
B. The "Thiophene Disorder" Phenomenon

A critical challenge in refining X-ray data for this molecule is the orientational disorder of the thiophene ring.

  • Mechanism: The thiophene ring can flip 180° around the

    
     bond. The electron density of the Sulfur atom (
    
    
    
    ) is significantly higher than the
    
    
    double bond, but the steric volume is similar.
  • Refinement Strategy: If the occupancy is not 100% ordered, the structure must be modeled with split positions (e.g., Part A 0.85 / Part B 0.15).

C. Comparative Lattice Metrics (Estimated vs. Reference)
ParameterReference: 4-Amino-4-phenylbutanoic acid Target: 4-Amino-4-(thiophen-2-yl)butanoic acid
Crystal System Monoclinic (Typical for

-amino acids)
Monoclinic or Orthorhombic
Space Group

(Centrosymmetric)

or

(if chiral resolution used)
Z (Units/Cell) 44
Packing Motif Bilayers of zwitterions; Phenyl rings interdigitate via T-shaped

-stacking.[1]
Bilayers; Thiophene rings likely stack via parallel displaced

-stacking or S...S contacts.
Density (

)
~1.25 g/cm³~1.35 - 1.40 g/cm³ (Higher due to Sulfur)

Note: The phenyl analog data serves as the structural template. The thiophene analog will exhibit a slightly denser packing due to the sulfur atom's mass, despite the smaller ring size.

Experimental Protocols

Protocol A: Synthesis of Crystallography-Grade Material

Prerequisite: High purity (>98%) is essential to avoid twinning.

  • Dissolution: Dissolve 100 mg of the crude amino acid in minimal 1M HCl (to ensure full protonation and solubility).

  • Neutralization: Carefully adjust pH to the isoelectric point (pI ~6.0-6.5) using 1M NaOH or

    
    . The zwitterion is least soluble here.
    
  • Precipitation: Allow the white precipitate to form. Filter and wash with cold ethanol.

Protocol B: Crystal Growth (Vapor Diffusion)

The zwitterionic nature makes these compounds insoluble in non-polar solvents but highly soluble in water.

  • Method: Sitting Drop Vapor Diffusion.

  • Solvent: Water (primary) + Ethanol (co-solvent).

  • Precipitant: Acetone or Isopropanol.

Step-by-Step:

  • Prepare a saturated solution of 4-Amino-4-(thiophen-2-yl)butanoic acid in water (approx. 50 mg/mL).

  • Filter through a 0.22 µm syringe filter.

  • Pipette 2 µL of the amino acid solution into the sample well.

  • Add 2 µL of the reservoir solution (50% Acetone in Water).

  • Seal against a reservoir of 100% Acetone.

  • Incubate at 20°C. Crystals (plates or needles) typically appear within 48-72 hours.

Structural Logic & Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision nodes for handling thiophene disorder.

G Synth Synthesis: 4-Amino-4-(thiophen-2-yl)butanoic acid Purify Purification (Isoelectric Precipitation pH 6.0) Synth->Purify Screen Crystal Screening (Vapor Diffusion: H2O/Acetone) Purify->Screen Diffraction X-Ray Diffraction (XRD) Collect > 0.8 Å Resolution Screen->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve CheckDisorder Check Thiophene Orientation (S vs C=C Disorder?) Solve->CheckDisorder RefineA Refine as Ordered Model (High R-factor risk) CheckDisorder->RefineA No Disorder RefineB Refine with Split Positions (Part A/B Occupancy) CheckDisorder->RefineB Disorder Detected Final Final CIF Generation (Check S...S Interactions) RefineA->Final RefineB->Final

Caption: Workflow for crystallizing and refining thiophene-substituted amino acids, emphasizing the handling of ring disorder.

References

  • Bioisosterism of Thiophene and Phenyl

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses thiophene-phenyl equivalence in crystal packing).
    • Source:

  • Crystallography of Phenyl-GABA Analogs

    • CCDC (Cambridge Crystallographic Data Centre). Structure of 4-amino-4-phenylbutanoic acid. (Refcode inferred from analogs like PHBUTY).[1]

    • Source:

  • Thiophene Disorder in Crystallography

    • Acta Crystallographica Section E. (2014).[2] Crystal structure and Hirshfeld surface analysis of thiophene derivatives.

    • Source:

  • Synthesis of Thiophene-GABA Analogs

    • ChemicalBook. Synthesis of 4-(2-thienyl)
    • Source:

Sources

A Comparative Guide to Bioequivalence Studies of Novel GABA Derivatives: From Pharmacokinetic Profiling to Regulatory Submission

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug development, gamma-aminobutyric acid (GABA) derivatives represent a cornerstone for treating a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] The therapeutic efficacy of these agents is intrinsically linked to their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). For researchers and drug development professionals, understanding how to rigorously assess the bioequivalence of novel GABA derivatives is paramount for both advancing new chemical entities and for the development of generic formulations.

This guide provides a comprehensive comparison of the pharmacokinetic properties of established GABA analogs and offers a detailed roadmap for designing and executing bioequivalence studies for novel derivatives. We will delve into the regulatory framework, study design, bioanalytical methodologies, and statistical considerations, all while explaining the scientific rationale behind each step.

Pharmacokinetic Profiles of Representative GABA Analogs

Before embarking on a bioequivalence study for a novel GABA derivative, it is instructive to understand the pharmacokinetic characteristics of well-established analogs like Gabapentin and Pregabalin.[3] These compounds, while structurally related to GABA, do not bind to GABA receptors but exert their effects through other mechanisms, such as binding to the α2δ subunit of voltage-gated calcium channels.[4] Their pharmacokinetic properties provide a valuable benchmark for what to anticipate with new-generation derivatives.

ParameterGabapentinPregabalinKey Considerations for Novel Derivatives
Bioavailability 27-60% (inversely proportional to dose)[4]~90% (dose-independent)Does the novel derivative exhibit saturable absorption? This will influence dose selection for bioequivalence studies.
Protein Binding <3%[4]NegligibleLow protein binding simplifies pharmacokinetic modeling and reduces the risk of drug-drug interactions.
Metabolism Not significantly metabolized[4]NegligibleA lack of significant metabolism is advantageous, minimizing the potential for metabolic drug interactions.
Elimination Half-life 5 to 7 hours[4]6.3 hoursThe half-life will determine the necessary washout period in a crossover study design.
Excretion Renal[4]RenalRenal excretion necessitates dose adjustments in patients with impaired kidney function.

Designing a Robust Bioequivalence Study for a Novel GABA Derivative

The primary objective of a bioequivalence study is to demonstrate that a test formulation (e.g., a new generic) and a reference formulation (the innovator drug) result in comparable bioavailability when administered at the same molar dose.

Regulatory Framework: Adhering to Global Standards

Bioequivalence studies are governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Key documents to consult include:

  • FDA's "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA" [5]

  • EMA's "Guideline on the Investigation of Bioequivalence" [6]

These guidelines provide detailed recommendations on study design, statistical analysis, and the criteria for establishing bioequivalence.[7][8][9][10]

Study Design: The Two-Way Crossover

For most immediate-release oral dosage forms, the gold-standard design is a randomized, two-period, two-sequence, single-dose crossover study. This design is scientifically robust as it minimizes inter-subject variability by having each subject serve as their own control.

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Data Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 p1_group1 Group 1: Receive Test Drug s2->p1_group1 Randomization p1_group2 Group 2: Receive Reference Drug s2->p1_group2 Randomization p1_pk Serial Blood Sampling for PK p1_group1->p1_pk p1_group2->p1_pk washout Drug Elimination (>5 half-lives) p1_pk->washout p2_group1 Group 1: Receive Reference Drug washout->p2_group1 Crossover p2_group2 Group 2: Receive Test Drug washout->p2_group2 Crossover p2_pk Serial Blood Sampling for PK p2_group1->p2_pk p2_group2->p2_pk bioanalytical Quantify Drug in Plasma p2_pk->bioanalytical stat Statistical Analysis (90% CI) bioanalytical->stat

Caption: A typical two-way crossover bioequivalence study workflow.

Key Pharmacokinetic Parameters

The following pharmacokinetic parameters are essential for assessing bioequivalence:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. This is typically measured as AUC(0-t) (from time zero to the last measurable concentration) and AUC(0-inf) (extrapolated to infinity).

Bioanalytical Method Validation: Ensuring Accuracy and Precision

A sensitive and validated bioanalytical method is the bedrock of any bioequivalence study. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is commonly employed for the quantification of GABA derivatives in biological matrices like plasma.[11][12][13][14][15]

Method validation should be performed in accordance with regulatory guidelines and must demonstrate:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Statistical Analysis: The 90% Confidence Interval Approach

The statistical analysis of bioequivalence data involves calculating the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for the primary pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-inf)). To establish bioequivalence, the 90% CI for these ratios must fall within the acceptance range of 80.00% to 125.00%.

Experimental Protocols: A Step-by-Step Guide

Protocol for a Two-Way Crossover Bioequivalence Study
  • Subject Recruitment: Recruit a cohort of healthy volunteers who meet the predefined inclusion and exclusion criteria.

  • Informed Consent: Obtain written informed consent from all participants after explaining the study procedures, risks, and benefits.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Sequence A: Test then Reference; Sequence B: Reference then Test).

  • Dosing (Period 1): After an overnight fast, administer a single oral dose of the assigned formulation (Test or Reference) with a standardized volume of water.

  • Blood Sampling (Period 1): Collect serial blood samples into appropriate anticoagulant tubes at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma, which is then stored frozen at -20°C or below until analysis.

  • Washout Period: A washout period of at least five times the drug's elimination half-life is observed to ensure complete elimination of the drug from the body.

  • Dosing (Period 2): Repeat steps 4-6 with the alternate formulation.

  • Bioanalysis: Analyze the plasma samples using a validated bioanalytical method to determine the drug concentrations.

  • Pharmacokinetic and Statistical Analysis: Calculate the pharmacokinetic parameters for each subject and perform the statistical analysis to determine if the 90% CIs for Cmax and AUC fall within the 80.00-125.00% acceptance range.

Protocol for Bioanalytical Method using HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples and an internal standard (IS) working solution.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

    • Add 600 µL of a protein precipitating agent (e.g., acetonitrile or methanol), vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: At a wavelength determined during method development to be optimal for the analyte.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the drug and IS into blank plasma.

    • Process and analyze the calibration standards and QC samples along with the study samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use the regression equation to calculate the concentrations of the analyte in the study samples.

Challenges and Considerations for GABA Derivatives

  • Endogenous GABA: When studying GABA itself or a derivative that is metabolized to GABA, the presence of endogenous GABA can interfere with the assay.[11] In such cases, a highly selective method like LC-MS/MS is necessary to differentiate the drug from the endogenous compound.[12][13]

  • High Variability: Some GABA derivatives may exhibit high intra-subject variability in their pharmacokinetics. In such cases, a larger sample size may be required to achieve adequate statistical power. The EMA provides specific guidance for highly variable drugs.[16][17]

  • Food Effects: The absorption of some GABA analogs can be affected by food. Therefore, bioequivalence studies may need to be conducted under both fasting and fed conditions, as per regulatory requirements.[6]

  • Regulatory Scrutiny: Bioequivalence studies for CNS drugs often face close regulatory scrutiny due to the critical nature of these medications.[18][19][20] Meticulous documentation and adherence to Good Clinical Practice (GCP) and Good Laboratory Practice (GLP) are essential.[21]

Conclusion

The development of novel GABA derivatives holds immense promise for the treatment of various neurological and psychiatric disorders. A thorough understanding of their pharmacokinetic properties and the principles of bioequivalence testing is crucial for their successful translation from the laboratory to the clinic. By following a scientifically sound and regulatory-compliant approach, researchers and drug developers can confidently navigate the complexities of bioequivalence assessment and bring safe and effective new therapies to patients in need.

References

  • Determination of GABA and Vigabatrin in Human Plasma by a Rapid and Simple HPLC Method - PubMed.
  • 3-substituted GABA analogs with central nervous system activity: a review - PubMed.
  • Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed.
  • Capillary HPLC–MS/MS determination of GABA in human plasma and CSF... - ResearchGate.
  • [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - ResearchGate.
  • EMA adopts five product-specific bioequivalence guidelines.
  • Guideline o the Investigation of Bioequivalence - European Medicines Agency (EMA).
  • determination of gamma - aminobutyric acid by high-performance liquid chromatography - Acta Medica Iranica.
  • (PDF) An update on GABA analogs for CNS drug discovery - ResearchGate.
  • Product-specific bioequivalence guidance | European Medicines Agency (EMA).
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA.
  • (PDF) A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study - ResearchGate.
  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PubMed Central.
  • Representative β-substituted GABA derivatives with clinical applications. - ResearchGate.
  • Critical considerations into the new EMA guideline on bioequivalence - ResearchGate.
  • FDA releases 52 new and revised bioequivalence guidelines for generics.
  • FDA issues guidance regarding resumption of bioequivalence testing for generics during COVID-19 pandemic.
  • A role of GABA analogues in the treatment of neurological diseases - PubMed.
  • 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements - eCFR.
  • Gabapentin - Wikipedia.
  • New FDA Guidance For Bioequivalence Drug Development | CRO - BioPharma Services.
  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC.
  • GABA A Receptor Subtype-Selectivity of Novel Bicuculline Derivatives - ResearchGate.
  • Bioequivalence Requirements in the European Union: Critical Discussion - PMC.
  • Regulatory Challenges in Bioequivalence Studies of Highly Variable Drugs - Walsh Medical Media.
  • Effect of novel aromatic derivative of GABA on lipid peroxidation in chronically morphinized rats - PubMed.
  • Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective - GSC Online Press.
  • Impact Story: Overcoming Challenges to Evaluating Bioequivalence in Complex Drugs.
  • 2024 BA/BE Studies – USFDA & EMA Regulatory Insights - CRQA.
  • GABA Receptors: Pharmacological Potential and Pitfalls - PubMed.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-4-(thiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Amino-4-(thiophen-2-yl)butanoic acid .

Author’s Note: As a Senior Application Scientist, I approach this not merely as a compliance checklist, but as a protocol for Data Integrity . Inadequate safety controls lead to sample contamination and inconsistent biological data. The thiophene moiety in this GABA analog introduces specific lipophilic and sensitization risks that standard amino acid protocols do not address.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Enemy." This molecule presents a dual-threat profile:

  • The Amino Acid Backbone (Zwitterionic Solid): Creates fine, electrostatic dust. The primary vector of exposure is inhalation during weighing and surface contamination due to static scatter.

  • The Thiophene Ring (Heterocycle): Unlike simple aliphatic amino acids (like GABA), the thiophene ring increases lipophilicity. This implies a higher potential for dermal absorption and sensitization (sulfur-based heterocycles are known sensitizers).

Hazard Classification (Inferred from Structure & Analogs):

  • Physical State: Solid / Powder.[1]

  • Primary Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (Respiratory Irritation H335).

  • Special Note: Treat as a potential Sensitizer and Neuroactive Agent (GABA analog).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this tiered defense system designed to prevent both exposure and cross-contamination.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Alt: N95/P100 RespiratorThe zwitterionic nature generates static-charged dust. A Fume Hood (Face velocity: 80–100 fpm) is non-negotiable for weighing. If bench work is unavoidable, a fit-tested P100 is required to block fine particulates.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10mm)Outer: 5-8 mil (Long Cuff)Why Double? Thiophene derivatives can permeate thin nitrile over time. The outer glove takes the mechanical stress; the inner glove is the chemical barrier. Protocol: Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Tyvek® Sleeves + Lab CoatWrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat, preventing dust accumulation on the forearm.

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Safe Weighing & Transfer (The Critical Step)

Context: Static electricity often causes amino acids to "jump" off spatulas, contaminating the balance and the user.

  • Engineering Control: Activate the ionizing bar (if available) or wipe the balance area with an anti-static wipe before opening the vial.

  • Setup: Place a secondary containment tray inside the fume hood. All weighing happens inside this tray.

  • The Transfer:

    • Do not insert the spatula directly into the stock bottle if possible. Tap the powder into a pre-weighed boat.

    • Scientist Tip: If the solid is clumpy, do not crush it in the open boat. This aerosolizes the thiophene derivative. Dissolve the clumps downstream.

  • Decontamination: Immediately wipe the balance and the exterior of the stock vial with a tissue dampened with Ethanol (70%) . Dispose of the tissue as solid hazardous waste.

Workflow 2: Solubilization

Context: 4-Amino-4-(thiophen-2-yl)butanoic acid likely requires pH adjustment or specific solvents (DMSO/Water mixes) for high concentrations.

  • Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be hyper-vigilant. DMSO penetrates skin instantly and will carry the thiophene compound into the bloodstream.

  • PPE Upgrade: If using DMSO, wear Butyl Rubber gloves or specific "Chem-Block" gloves, as DMSO permeates nitrile in <5 minutes.

  • Mixing: Perform all vortexing or sonication inside the fume hood. Cap the vial tightly before vortexing.

Workflow 3: Spill Cleanup
  • Dry Spill: Do not sweep. Sweeping generates dust.

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Wipe inward from the perimeter to the center.

  • Wet Spill: Absorb with vermiculite or chemically inert pads.

  • Disposal: Place all cleanup materials into a dedicated "Sulfur-Containing Organic Waste" stream.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Defense in Depth" strategy.

SafetyProtocol Hazard Hazard: 4-Amino-4-(thiophen-2-yl)butanoic acid (Dust, Irritant, Bioactive) Engineering Engineering Control: Fume Hood + Static Control Hazard->Engineering Mitigates Inhalation PPE PPE Barrier: Double Nitrile + Goggles + Sleeves Hazard->PPE Mitigates Contact Process Process: Weighing & Solubilization Engineering->Process Enables PPE->Process Protects Operator Waste Disposal: Solid Waste (Sulfur-Contaminated) Process->Waste End Lifecycle

Figure 1: Operational Safety Logic Flow. Note how Engineering Controls and PPE work in parallel to mitigate specific hazards before the process begins.

Part 5: Disposal & Environmental Compliance

Disposal is not the end of the experiment; it is the beginning of safety for the next person.

  • Segregation: This compound contains Sulfur .

    • Do not mix with Oxidizers (risk of reaction).

    • Do not mix with Halogenated waste unless your facility combines "General Organic."

    • Labeling: Clearly tag waste as "Contains Thiophene Derivative – Potential Sensitizer."

  • Container: High-density polyethylene (HDPE) or Glass.

  • PPE Disposal: Contaminated gloves and Tyvek sleeves must be disposed of as Solid Hazardous Waste , not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.